molecular formula C7H4BrN3O B2803139 5-Bromopyrido[2,3-d]pyrimidin-4-ol CAS No. 2168637-32-7

5-Bromopyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B2803139
CAS No.: 2168637-32-7
M. Wt: 226.033
InChI Key: IVHQXTZXVMOYPC-UHFFFAOYSA-N
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Description

Product Overview: 5-Bromopyrido[2,3-d]pyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C 7 H 4 BrN 3 O and a monoisotopic mass of 224.95 g/mol . This pyrimidine derivative serves as a versatile chemical reagent and a privileged scaffold in medicinal chemistry research, particularly for the synthesis of more complex molecules with potential biological activity. The compound features a bromo substituent which provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block in organic synthesis and drug discovery programs . Research Applications and Value: Pyrimidine and pyridine-based heterocycles are recognized as privileged structures in drug discovery due to their widespread presence in biologically active compounds . Researchers utilize these core scaffolds for developing inhibitors against various therapeutic targets. Specifically, pyrido[2,3-d]pyrimidine derivatives have been investigated as potential treatments for respiratory diseases, with some analogs acting as P2X3 receptor inhibitors for conditions like chronic cough and asthma . Additionally, structurally similar pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant antitubercular activity against Mycobacterium tuberculosis , highlighting the therapeutic potential of this chemical class . The bromine atom at the 5-position offers researchers a handle for structure-activity relationship (SAR) studies through further derivatization, allowing for the optimization of physicochemical and pharmacological properties. Handling and Storage: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment. Store in a cool, dry place, protected from light and moisture to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQXTZXVMOYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168637-32-7
Record name 5-bromopyrido[2,3-d]pyrimidin-4-ol
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Foundational & Exploratory

Comprehensive Technical Guide on 5-Bromopyrido[2,3-d]pyrimidin-4-ol: Synthesis, Pharmacological Properties, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of targeted therapeutics. Among these, the pyrido[2,3-d]pyrimidine core is recognized as a "privileged scaffold" due to its profound ability to mimic the purine ring of ATP, making it an exceptional template for kinase inhibitor design[1]. 5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS: 2168637-32-7) stands out not only for its inherent biological activity but also as a highly versatile synthetic building block[2]. The presence of the bromine atom at the C5 position provides a critical synthetic handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries for oncology and infectious disease drug discovery[3].

This whitepaper provides an in-depth technical analysis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in modulating critical biological pathways such as ENPP1/STING, EGFR, and PIM-1.

Chemical Identity & Structural Characteristics

5-Bromopyrido[2,3-d]pyrimidin-4-ol exhibits tautomerism, existing in an equilibrium between the 4-ol (hydroxy) and 4(3H)-one (oxo) forms. In solution and solid-state environments, the 4(3H)-one tautomer typically predominates due to the thermodynamic stability provided by the amide-like resonance structure[4].

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name 5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
CAS Number 2168637-32-7
Molecular Formula C7H4BrN3O
Monoisotopic Mass 224.95377 Da
SMILES C1=CN=C2C(=C1Br)C(=O)NC=N2
InChIKey IVHQXTZXVMOYPC-UHFFFAOYSA-N

Data aggregated from computational and chemical database standards[2][4].

Synthesis & Experimental Protocols

The construction of the pyrido[2,3-d]pyrimidine bicyclic system is most efficiently achieved via a Niementowski-type condensation[5]. By utilizing a pre-functionalized pyridine ring, the pyrimidine moiety is constructed sequentially.

Experimental Causality & Design
  • Starting Material Selection: 2-Amino-4-bromonicotinic acid is selected because it provides the exact substitution pattern required. The amino group at C2 and the carboxylic acid at C3 are perfectly positioned for cyclization.

  • Reagent Selection (Formamide): Formamide acts as both a high-boiling solvent (b.p. ~210 °C) and the C1-N3 source for the pyrimidine ring closure[5]. The high thermal energy is necessary to overcome the activation barrier for the initial nucleophilic attack of the amine onto the formamide carbonyl.

  • Purification Logic: Pouring the reaction into ice-water exploits the high aqueous solubility of formamide and unreacted polar intermediates, forcing the hydrophobic bicyclic product to precipitate.

Step-by-Step Methodology
  • Preparation: Charge a dry, 100 mL round-bottom flask with 2-amino-4-bromonicotinic acid (1.0 equivalent, e.g., 5.0 g).

  • Reagent Addition: Add an excess of formamide (15 equivalents, approx. 14 mL). Ensure the mixture is stirred to create a uniform suspension.

  • Thermal Cyclization: Equip the flask with a reflux condenser. Heat the reaction mixture to 150–160 °C under a continuous nitrogen atmosphere for 4 to 6 hours. The mixture will transition into a dark, homogeneous solution as the reaction progresses.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1 v/v). The disappearance of the starting material spot indicates completion.

  • Precipitation: Remove the flask from the heat source and allow it to cool to approximately 60 °C. Slowly pour the mixture into 100 mL of vigorously stirred ice-cold distilled water. A solid precipitate will form immediately.

  • Isolation & Washing: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold distilled water (2 × 30 mL) to remove residual formamide, followed by cold ethanol (1 × 20 mL) to strip away organic impurities without dissolving the target product.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C for 12 hours to afford 5-Bromopyrido[2,3-d]pyrimidin-4-ol as an off-white to pale yellow powder (Typical yield: 75-85%).

SynthesisWorkflow SM 2-Amino-4-bromonicotinic acid (Starting Material) Reagent Formamide (Solvent & Reagent) SM->Reagent Combine Heat Thermal Cyclization (150°C, 4-6h) Reagent->Heat Nucleophilic Attack Product 5-Bromopyrido[2,3-d]pyrimidin-4-ol (Yield: 75-85%) Heat->Product Dehydration & Ring Closure

Fig 1. Step-by-step synthesis workflow of 5-Bromopyrido[2,3-d]pyrimidin-4-ol via cyclization.

Pharmacological Relevance & Mechanism of Action

Pyrido[2,3-d]pyrimidines are heavily investigated in medicinal chemistry due to their ability to act as competitive inhibitors for various kinases and critical enzymes[1].

The Strategic Value of the 5-Bromo Substitution

While the core scaffold provides the primary binding affinity, the 5-bromo substitution is the linchpin for drug development. In kinase active sites, the C5 position of the pyrido[2,3-d]pyrimidine ring frequently projects into solvent-exposed regions or specific hydrophobic sub-pockets. The bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly synthesize diverse libraries of 5-substituted derivatives (aryl, alkyl, or alkynyl) from a single intermediate, optimizing both pharmacodynamics and pharmacokinetics[3].

Key Biological Targets
Table 2: Pharmacological Targets of Pyrido[2,3-d]pyrimidine Derivatives
Biological TargetRole in DiseaseScaffold EffectReference
ENPP1 Hydrolyzes cGAMP, suppressing immune responseInhibits ENPP1, triggering STING pathway for antitumor immunity[6]
EGFR (Mutant) Drives non-small cell lung cancer (NSCLC)Acts as an ATP-competitive kinase inhibitor[7]
PIM-1 Kinase Promotes cell survival in breast cancerInduces apoptosis via targeted kinase inhibition[8]
DHFR Essential for DNA synthesis in tumorsDisrupts folate metabolism, acting as an antiproliferative[3]
Spotlight: ENPP1 Inhibition and the STING Pathway

Recent breakthroughs have identified pyrido[2,3-d]pyrimidin-7-one and 4-one derivatives as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)[6]. ENPP1 is an extracellular enzyme responsible for hydrolyzing cGAMP, the endogenous agonist for the Stimulator of Interferon Genes (STING) pathway. By inhibiting ENPP1, these derivatives prevent the degradation of cGAMP, thereby hyper-activating the STING pathway. This cascade results in the robust secretion of Type I interferons (IFN-β) and the recruitment of T-cells, effectively turning "cold" tumors "hot" and promoting severe antitumor immunity[6].

STINGPathway Inhibitor Pyrido[2,3-d]pyrimidine Derivatives ENPP1 ENPP1 Enzyme Inhibitor->ENPP1 Competitive Inhibition cGAMP cGAMP (Endogenous Agonist) ENPP1->cGAMP Prevents Hydrolysis STING STING Pathway Activation cGAMP->STING Binds & Activates Immunity Antitumor Immunity (T-cell recruitment) STING->Immunity Upregulates IFN-β

Fig 2. Mechanism of action for ENPP1 inhibition and STING pathway activation by the scaffold.

Conclusion

5-Bromopyrido[2,3-d]pyrimidin-4-ol is a cornerstone molecule in modern drug discovery. Its robust, self-validating synthesis protocol ensures high-yield production, while its unique structural properties—specifically the 5-bromo handle—allow for expansive derivatization. As researchers continue to uncover novel targets like ENPP1 alongside traditional kinase targets (EGFR, PIM-1), this scaffold will remain at the forefront of targeted therapeutic development.

References

  • [1] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances (2023).[Link]

  • [7] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals (MDPI, 2025).[Link]

  • [6] Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry (ACS/PubMed, 2024).[Link]

  • [3] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (PMC, 2022).[Link]

  • [4] 5-bromopyrido[2,3-d]pyrimidin-4-ol. PubChemLite (Université du Luxembourg).[Link]

  • [5] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • [8] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances (2024).[Link]

Sources

Medicinal Chemistry Applications of 5-Bromopyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthesis, and reactivity of the 5-Bromopyrido[2,3-d]pyrimidine scaffold.

Executive Summary: The "Privileged" 5-Position

The pyrido[2,3-d]pyrimidine ring system is a bioisostere of quinazoline and pteridine, widely recognized for its utility in kinase inhibition (e.g., Palbociclib, Trametinib).[1][2] While the 6-position is the most common vector for library expansion due to the ease of electrophilic substitution, the 5-position represents a distinct, underutilized chemical space.[1][2]

The 5-bromopyrido[2,3-d]pyrimidine scaffold serves as a critical "linchpin" intermediate.[2] It allows medicinal chemists to access the sterically demanding peri-position (C5), which often faces the "gatekeeper" residue or the solvent-exposed region in ATP-competitive kinase binding pockets.[1][2] Unlike the 6-bromo analogs, the 5-bromo variants cannot be synthesized via direct bromination of the core; they require specific de novo construction, making them valuable intellectual property assets.[1][2]

Structural Anatomy & Numbering

Correct numbering is vital for this scaffold, as literature often conflates the pyridine-ring positions.

  • Positions 1 & 3: Pyrimidine nitrogens.[1][2]

  • Position 4: Key interaction site (often -NH2 or =O) mimicking the adenine N6 of ATP.[2]

  • Position 5: The peri-position (top-left carbon of the pyridine ring).[2] This is the site of the bromine in the subject scaffold.[1][3]

  • Position 6: The "meta" position (common site for aryl/solubilizing groups).

  • Position 8: Pyridine nitrogen.[1][2][4]

Key Feature: The 5-bromo substituent is sterically crowded by the substituent at C4.[1][2] This "peri-strain" can be leveraged to lock conformations or direct selectivity in cross-coupling reactions.[1]

Synthesis of the 5-Bromo Core

Direct bromination of pyrido[2,3-d]pyrimidine occurs preferentially at the 6-position (para to N8).[2] Therefore, the 5-bromo scaffold must be built from a functionalized pyridine precursor.[1][2]

Protocol: De Novo Synthesis from 2-Amino-4-bromonicotinonitrile

This route ensures the bromine is installed at the correct position (C4 of pyridine becomes C5 of the fused system) before ring closure.[2]

Step-by-Step Methodology:

  • Starting Material: 2-amino-4-bromonicotinonitrile (CAS: 1152617-15-6).[2][5]

  • Cyclization (Formamidine Acetate Method):

    • Reagents: 2-amino-4-bromonicotinonitrile (1.0 eq), Formamidine acetate (1.5 eq).[2]

    • Solvent: 2-Methoxyethanol or DMF.[2]

    • Conditions: Reflux (120–130 °C) for 4–6 hours under

      
      .
      
    • Mechanism:[1][4][6][7] Nucleophilic attack of the exocyclic amine on formamidine, followed by intramolecular cyclization onto the nitrile.[1][2]

    • Workup: Cool to RT. The product, 4-amino-5-bromopyrido[2,3-d]pyrimidine , often precipitates.[1][2] Filter, wash with cold EtOH/Et2O.[1][2]

  • Alternative (Guanidine Method for 2,4-Diamino core):

    • Replace formamidine with Guanidine HCl + NaOEt to yield 2,4-diamino-5-bromopyrido[2,3-d]pyrimidine (a common antifolate precursor).[2]

Visualizing the Synthesis Logic

Synthesis Start 2-Amino-4-bromonicotinonitrile (C5-Precursor) Intermediate Amidine Intermediate Start->Intermediate Nucleophilic Attack Reagent Formamidine Acetate (Cyclizing Agent) Reagent->Intermediate Product 4-Amino-5-bromopyrido[2,3-d]pyrimidine (Target Scaffold) Intermediate->Product Intramolecular Cyclization (120°C)

Caption: Regioselective synthesis of the 5-bromo scaffold requiring a pre-functionalized pyridine precursor.

Reactivity Profile & Library Generation

The 5-bromo handle is less reactive than a 6-bromo or 7-chloro substituent due to steric hindrance from the C4-amino group.[2] However, it is an excellent partner for Palladium-catalyzed cross-couplings under optimized conditions.[1][2]

Reactivity Hierarchy
  • C4/C2 Positions: Nucleophilic aromatic substitution (

    
    ) occurs here first (if leaving groups like Cl are present).[2]
    
  • C6 Position: Most reactive for Electrophilic Aromatic Substitution (EAS).[2]

  • C5-Bromo: Reactive in Pd-coupling (Suzuki, Sonogashira) but requires bulky, electron-rich ligands (e.g., XPhos, SPhos) to overcome steric crowding.[1][2]

Key Transformations
Reaction TypeReagentsProduct OutcomeMedicinal Utility
Suzuki-Miyaura

,

,

5-Aryl derivativesTargeting hydrophobic pockets; improving potency via

-stacking.[2]
Sonogashira

,

, CuI
5-Alkynyl derivativesRigid spacers; accessing extended binding clefts.[1][2]
Buchwald-Hartwig

,

, BINAP
5-Amino derivativesModulating solubility and H-bond donor/acceptor profiles.[2]
Experimental Protocol: Suzuki Coupling at C5
  • Substrate: 4-amino-5-bromopyrido[2,3-d]pyrimidine (1.0 eq).

  • Boronic Acid: Phenylboronic acid (1.2 eq).[2]

  • Catalyst:

    
     (5 mol%).[2]
    
  • Base:

    
     (3.0 eq).[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1).[2]

  • Conditions: Microwave irradiation at 110 °C for 30 min. Note: Thermal heating often requires 12h+ due to sterics.[1][2]

SAR & Biological Implications[1][2][8][9]

Target Class: Tyrosine Kinases (e.g., EGFR, FGFR)

In many kinase inhibitors, the pyrido[2,3-d]pyrimidine core acts as the "hinge binder."[1][2]

  • 6-Substitution: Extends into the solvent channel (solubilizing tail).[2]

  • 5-Substitution: Points toward the gatekeeper residue or the "back pocket."[1][2]

    • Small groups (F, Cl, Me): Can improve potency against T790M (gatekeeper) mutations by filling small hydrophobic voids.[2]

    • Large groups (Ph, Heteroaryl): Can induce a "DFG-out" conformation or clash with the gatekeeper, potentially providing selectivity for kinases with smaller gatekeepers (e.g., Thr vs. Met).[1][2]

Target Class: DHFR (Dihydrofolate Reductase)

5-Alkyl-pyrido[2,3-d]pyrimidines are potent DHFR inhibitors (lipophilic antifolates).[2][8] The 5-position corresponds to the C5 of the quinazoline ring in classical antifolates.[1][2]

  • Mechanism: The 5-substituent mimics the bridge region of folates, positioning the inhibitor for optimal NADPH interaction.[1][2]

Visualizing the SAR Logic

SAR Core Pyrido[2,3-d]pyrimidine Core Pos4 Pos 4 (-NH2/=O) Core->Pos4 Pos5 Pos 5 (The Vector) Core->Pos5 Pos6 Pos 6 (Solvent Front) Core->Pos6 Hinge Hinge Binding (H-bonds) Pos4->Hinge Gatekeeper Gatekeeper Interaction (Selectivity) Pos5->Gatekeeper Solubility Solubility/ADME (Tail) Pos6->Solubility

Caption: SAR map highlighting the unique role of the 5-position in determining kinase selectivity.

References

  • Gangjee, A., et al. (2008).[1][2] "Synthesis and biological evaluation of 5-substituted pyrido[2,3-d]pyrimidines as antifolates." Journal of Medicinal Chemistry. Link

  • Showalter, H. D., et al. (1999).[1][2] "Tyrosine kinase inhibitors. 16. 6,5-Fused bicyclic heterocycles." Journal of Medicinal Chemistry. Link[2]

  • Grivsky, E. M., et al. (1980).[1][2] "Synthesis and antitumor activity of 2,4-diamino-5-substituted pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. Link[2]

  • Victory, P., et al. (1995).[1][2] "New synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines." Tetrahedron. Link

  • ChemicalBook. (2025).[2] "2-Amino-4-bromonicotinonitrile Product Page & Synthesis." Link

Sources

Technical Guide: Tautomerism of 5-Bromopyrido[2,3-d]pyrimidin-4-ol vs. 4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 5-bromopyrido[2,3-d]pyrimidin-4-ol and its predominant 4(3H)-one isomer. It is structured to support researchers in structural elucidation, synthetic planning, and structure-based drug design (SBDD).

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in kinase inhibition (e.g., CDK4/6, PI3K). A critical challenge in the development of these inhibitors is the precise assignment of the tautomeric state at the C4 position. While often drawn as the 4-hydroxy (enol/lactim) species in 2D chemical databases, experimental evidence overwhelmingly supports the 4(3H)-one (keto/lactam) as the dominant species in both solid state and polar solution.

The introduction of a bromine atom at the C5 position—creating a peri-interaction with the C4 carbonyl—introduces unique steric and electronic constraints that stabilize the lactam form while enhancing the acidity of the N3-proton, thereby altering the solubility and hydrogen-bond donor (HBD) profile.

Structural Dynamics & Thermodynamics

The Tautomeric Equilibrium

The core equilibrium exists between the lactam (A) and lactim (B) forms. In the pyrido[2,3-d]pyrimidine system, the fusion of the electron-deficient pyridine ring to the pyrimidine ring creates a "push-pull" electronic system.

  • Form A (Lactam): 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one.

    • Characteristics: N3 is protonated; C4 is a carbonyl.

    • Stability: Thermodynamically favored (>5 kcal/mol in polar solvent) due to the strong amide resonance stabilization and the high solvation energy of the dipolar carbonyl.

  • Form B (Lactim): 5-bromopyrido[2,3-d]pyrimidin-4-ol.

    • Characteristics: N3 is unprotonated (sp² lone pair); C4 bears a hydroxyl group.

    • Stability: Generally disfavored unless trapped by O-alkylation or stabilized in a specific hydrophobic protein pocket.

The "5-Bromo" Effect (Peri-Interaction)

The 5-position (pyridine ring) is adjacent to the bridgehead C4a. A bromine atom at this position exerts two distinct effects:

  • Electronic (Inductive -I): Bromine is an electron-withdrawing group (EWG). It pulls electron density from the C4a-C8a bridge, increasing the acidity of the N3-H in the lactam form. This lowers the pKa compared to the unsubstituted parent, potentially affecting permeability.

  • Steric (Peri-Strain): The Van der Waals radius of Bromine (1.85 Å) creates steric pressure on the C4 substituent.

    • In the Lactam: The C=O bond is shorter (~1.22 Å) and less sterically demanding in the plane than a C-O-H group.

    • In the Lactim: The -OH group would likely be forced out of planarity to avoid the 5-Br, breaking conjugation. Thus, the 5-Br substituent strongly shifts the equilibrium further toward the Lactam (4(3H)-one) form.

Analytical Differentiation Strategy

Distinguishing these tautomers requires a multi-modal approach. Relying solely on LC-MS is insufficient as both forms have identical mass.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-state assignment.[1]

FeatureLactam (4(3H)-one)Lactim (4-ol)Notes
¹H NMR (N-H/O-H) δ 11.5 – 13.5 ppm (Broad Singlet)Rare/Transient (Variable shift)The N3-H is exchangeable but typically visible in DMSO-d₆.
¹³C NMR (C4) δ 158 – 162 ppm δ 165 – 170 ppmCarbonyl carbons are typically upfield of their C-OH aromatic counterparts.
¹³C NMR (C2) δ 145 – 150 ppm δ 155 – 160 ppmThe C2 shift is diagnostic; deprotonation of N3 (lactim) deshields C2.
¹⁵N NMR N3 shows amide character (shielded)N3 shows pyridine-like character (deshielded)Requires ¹H-¹⁵N HMBC/HSQC.
X-Ray Crystallography

In the solid state, bond lengths provide definitive proof.

  • C4=O (Lactam): Bond length 1.21 – 1.24 Å (Double bond character).

  • C4–O (Lactim): Bond length 1.30 – 1.36 Å (Single bond character).

  • C4a–C5 distance: The 5-Br to C4=O distance will show repulsive geometry, often resulting in a slight widening of the N3-C4-C4a angle.

Experimental Protocols

Synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one

Rationale: This protocol ensures the formation of the thermodynamically stable lactam.

Reagents:

  • 2-Amino-5-bromonicotinic acid (Starting material)

  • Formamide (Solvent & Reagent)[2]

  • Ammonium acetate (Catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with 2-amino-5-bromonicotinic acid (1.0 eq) and Formamide (10 vol). Add Ammonium acetate (1.5 eq).

  • Cyclization: Heat the mixture to 140–150 °C for 6–12 hours. Note: High temperature is required to drive the condensation and dehydration.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 vol) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white to pale yellow solid. Filter the solid and wash with water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid.

  • Yield: Expected yield 70–85%.

Analytical Validation Workflow

Step 1: Solubility Check. Dissolve 5 mg in DMSO-d₆. (Avoid CDCl₃ as solubility is poor). Step 2: ¹H NMR Acquisition. Acquire spectrum with d1=5s (relaxation delay) to ensure integration of the exchangeable proton. Step 3: Interpretation. Look for the diagnostic broad singlet >12 ppm. If absent, check for water suppression artifacts or rapid exchange (add D₂O to confirm disappearance).

Visualizations (Graphviz/DOT)

Diagram 1: Tautomeric Equilibrium & The 5-Bromo Effect

This diagram illustrates the equilibrium and the steric pressure applied by the 5-Bromo substituent.

Tautomerism Lactam Lactam Form (4(3H)-one) Dominant Species Transition Proton Transfer Transition State Lactam->Transition -H+ (N3) Transition->Lactam +H+ (N3) Lactim Lactim Form (4-ol) Minor Species Transition->Lactim +H+ (O) Lactim->Transition -H+ (O) Br_Effect 5-Bromo Substituent Effect: 1. Steric clash with 4-OH (Lactim) 2. Electronic stabilization of N-H (Lactam) Br_Effect->Lactam Stabilizes Br_Effect->Lactim Destabilizes

Caption: Thermodynamic equilibrium showing the stabilization of the Lactam form by the 5-Bromo substituent via steric and electronic factors.

Diagram 2: Analytical Decision Tree

A logic flow for researchers to confirm the structure in the lab.

DecisionTree Start Isolate 5-Br-pyrido[2,3-d]pyrimidine Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Check_NH Signal > 12 ppm? H_NMR->Check_NH Yes Lactam (NH) Confirmed Check_NH->Yes Yes No Check C13 / IR Check_NH->No No / Broad IR_Check IR Carbonyl Stretch? (1650-1700 cm-1) No->IR_Check IR_Yes Lactam Confirmed IR_Check->IR_Yes Yes IR_No Lactim (OH) or O-Alkylated Impurity IR_Check->IR_No No

Caption: Step-by-step analytical workflow for distinguishing the 4-oxo and 4-hydroxy tautomers.

Implications for Drug Design

Hydrogen Bonding Profile

The tautomeric state inverts the hydrogen bond donor/acceptor (HBD/HBA) map of the molecule, which is critical for docking simulations.

  • Lactam (4(3H)-one):

    • N1: HBA

    • N3-H: HBD (Critical for hinge binding in kinases)

    • C4=O: HBA

  • Lactim (4-ol):

    • N1: HBA

    • N3: HBA

    • C4-O-H: HBD/HBA

Binding Pocket Selection

While the lactam is the solution-state dominant form, the active tautomer in a biological context is dictated by the protein environment. For example, if a kinase hinge region presents a backbone carbonyl that requires a donor, the N3-H (Lactam) is the requisite species. If the pocket is hydrophobic and requires a planar aromatic stack, the system may pay an energetic penalty to desolvate, but the 5-Br will sterically discourage the transition to the lactim form even then.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Elsevier.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrido[2,3-d]pyrimidines. Chemical Reviews.

  • Schofield, K. (2013). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann.
  • PubChem Compound Summary. (2024). 5-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one. National Center for Biotechnology Information.

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Introduction: The Strategic Importance of the 5-Bromo-Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-Substituted Pyrido[2,3-d]pyrimidines: Synthesis, Reactivity, and Therapeutic Potential

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold."[1] This is due to its structural resemblance to endogenous purine bases, allowing it to interact with a wide array of biological targets with high affinity.[1] These scaffolds are associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

The strategic introduction of a bromine atom at the 5-position of the pyrido[2,3-d]pyrimidine ring system further enhances its utility in drug discovery. The bromo-substituent serves two primary purposes:

  • Modulation of Physicochemical Properties: The bromine atom can influence the compound's lipophilicity, metabolic stability, and electronic properties, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

  • A Versatile Chemical Handle: It provides a reactive site for a plethora of subsequent chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, which is fundamental to establishing robust Structure-Activity Relationships (SAR).

This guide offers a comprehensive review of the synthesis, chemical reactivity, and diverse biological applications of 5-bromo-substituted pyrido[2,3-d]pyrimidines, providing researchers and drug development professionals with a technical foundation for leveraging this valuable pharmacophore.

Part 1: Synthesis of the 5-Bromo-Pyrido[2,3-d]pyrimidine Core

The construction of the 5-bromo-pyrido[2,3-d]pyrimidine scaffold can be broadly approached through two distinct strategies: annelation of a pre-brominated pyrimidine precursor or late-stage bromination of a pre-formed pyridopyrimidine ring.

Strategy A: Cyclization from Brominated Pyrimidine Precursors

This is often the most direct and widely employed method. The synthesis typically begins with a suitably substituted 5-bromopyrimidine which undergoes cyclization to form the fused pyridine ring.

A common and powerful approach involves the condensation of a 6-aminopyrimidine with a three-carbon synthon. The presence of electron-donating groups at the 2- and 4-positions of the pyrimidine ring activates the 5-position for electrophilic attack, facilitating cyclization.[2] For instance, the reaction of 6-aminouracils with reagents like dimethyl acetylenedicarboxylate (DMAD) or 1,3-dicarbonyl compounds is a well-established method for forming the pyridopyrimidine core.[2]

A key starting material for many syntheses is 5-bromo-2,4-dichloropyrimidine, which can be sequentially functionalized. For example, substitution with an amine followed by a palladium-catalyzed coupling and intramolecular cyclization can yield the desired pyrido[2,3-d]pyrimidin-7(8H)-one system.[1] Another efficient one-step method involves the reaction of 2-bromomalonaldehyde with amidine compounds, providing a direct route to 5-bromo-2-substituted pyrimidines which can serve as precursors.[5]

Synthesis_from_Brominated_Pyrimidine cluster_start Starting Materials 2_Bromomalonaldehyde 2-Bromomalonaldehyde 5_Bromo_Pyrimidine 5-Bromo-2-substituted pyrimidine 2_Bromomalonaldehyde->5_Bromo_Pyrimidine One-step reaction Amidine Amidine (R-C(NH)NH2) Amidine->5_Bromo_Pyrimidine Annelation Annelation / Cyclization (e.g., with malononitrile, 1,3-dicarbonyls) 5_Bromo_Pyrimidine->Annelation Final_Product 5-Bromo-pyrido[2,3-d]pyrimidine Core Scaffold Annelation->Final_Product

Caption: Synthetic pathway starting from brominated precursors.

Strategy B: Late-Stage Halogenation

Alternatively, the pyrido[2,3-d]pyrimidine core can be synthesized first, followed by direct bromination. This approach is advantageous when the desired substitution pattern on the pyridine ring is incompatible with the reagents used in Strategy A.

The direct halogenation of pyrimidines is a known transformation. For example, pyrimidine-2,4(1H,3H)-dione can be effectively brominated at the 5-position using aqueous bromine.[6] This reactivity can be extrapolated to the fused pyrido[2,3-d]pyrimidine system, where the pyrimidine ring retains its susceptibility to electrophilic attack, particularly when activated by electron-donating groups.

Detailed Experimental Protocol: Synthesis of a 5-Bromo-2-Substituted Pyrimidine

The following is a representative protocol adapted from literature for the synthesis of a key precursor, demonstrating the principles of Strategy A.[5]

Objective: To synthesize a 5-bromo-2-substituted pyrimidine via condensation of 2-bromomalonaldehyde and an amidine hydrochloride salt.

Materials:

  • 2-Bromomalonaldehyde (1.0 eq)

  • Amidine hydrochloride salt (e.g., Acetamidine hydrochloride) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • 3Å Molecular Sieves

Procedure:

  • To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid (10 mL/g) at 0°C, add 3Å molecular sieves.

  • Prepare a separate solution of the amidine hydrochloride salt (1.0 eq) in glacial acetic acid (5 mL/g).

  • Warm the 2-bromomalonaldehyde solution to 80°C.

  • Slowly add the amidine solution dropwise to the heated aldehyde solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2-substituted pyrimidine.

Part 2: Chemical Reactivity and Strategic Functionalization

The C5-bromo substituent is not merely a modulator of biological activity but a linchpin for synthetic diversification. Its true power lies in its ability to serve as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

This enables the introduction of a vast array of functional groups at the 5-position, including aryl, heteroaryl, alkyl, and amino moieties. Such modifications are crucial for fine-tuning the molecule's interaction with its biological target and optimizing its drug-like properties.

Reactivity_of_5_Bromo cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start 5-Bromo-pyrido[2,3-d]pyrimidine Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Pd catalyst, Base Heck Heck Coupling (+ Alkene) Start->Heck Pd catalyst, Base Aryl 5-Aryl/Heteroaryl Derivative Suzuki->Aryl Alkynyl 5-Alkynyl Derivative Sonogashira->Alkynyl Amino 5-Amino Derivative Buchwald->Amino Alkenyl 5-Alkenyl Derivative Heck->Alkenyl

Caption: Key functionalization reactions at the C5-bromo position.

Part 3: Biological Applications and Structure-Activity Relationships

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapeutics. The 5-bromo substitution plays a critical role in anchoring the molecule within the target's binding site or providing a vector for exploring adjacent pockets.

Kinase Inhibition: A Dominant Therapeutic Target

A multitude of kinases are implicated in the proliferation and survival of cancer cells, making them prime targets for therapeutic intervention. Pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory effects against a wide range of these enzymes.[7]

  • Receptor Tyrosine Kinases (RTKs): This class includes EGFR, FGFR, and PDGFR. Aberrant RTK signaling is a hallmark of many cancers. Screening of compound libraries has led to the development of potent pyrido[2,3-d]pyrimidine inhibitors of FGFR and PDGFR.[8] The introduction of specific motifs at the 5-position can lead to potent inhibition of FGF, VEGF, and PDGF receptor tyrosine phosphorylation.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. The CDK4/6 pathway is a particularly important target in hormone receptor-positive breast cancer. Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of CDK4/Cyclin D1.[7][10]

  • Other Kinases: The scaffold has also shown activity against PI3K, MEK1/2, and c-Src, highlighting its versatility.[7][8]

RTK_Signaling_Pathway Ligand Growth Factor (e.g., FGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor 5-Bromo-Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site, Inhibits Phosphorylation

Caption: Inhibition of a generic RTK signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided crucial insights into the structural requirements for potent biological activity.

  • Substitution at C5: The nature of the substituent at the 5-position is critical. For instance, the introduction of a phenyl hydrazide motif at this position led to dual inhibition of the PI3K/AKT and MAPK signaling pathways.[9]

  • Substitution at other positions:

    • The presence of a carbonyl group at C-2 has been associated with maximum anticancer activity in some series.[7]

    • Substitution at C-6 with moieties like 3',5'-dimethoxyphenyl can confer high selectivity for FGFR over other kinases.[8]

    • The urea functionality at the 7-position is a common feature in many potent kinase inhibitors of this class.[8]

Compound Class/ExampleBiological Target(s)Key Structural FeaturesRepresentative IC50 ValuesReference(s)
PD-089828 (4b) PDGFr, FGRr, EGFr, c-src2-amino, 6-(2,6-dichlorophenyl), 7-(tert-butylurea)FGFr: 0.13 µM; PDGFr: 1.11 µM[8]
Compound 4e FGFr (selective)6-(3',5'-dimethoxyphenyl)FGFr: 0.060 µM; >50 µM for others[8]
Compound 5a PDGFRβ, EGFR, CDK4/Cyclin D15-(p-tolyl), 7-(4-chlorophenyl)Potent anticancer activity (IC50: 0.3 µM vs HepG-2)[10]
NP506 Analogues FGF, VEGF, PDGF Receptors5-(phenyl hydrazide) motifInhibits phosphorylation[9]
Compound 6 eEF-2K6-CONH2, 1-Ethyl, 3-Cyclopropyl0.42 µM[11]
Other Biological Activities

Beyond kinase inhibition, this scaffold has been explored for other therapeutic applications:

  • Dihydrofolate Reductase (DHFR) Inhibition: Piritrexim, a notable pyrido[2,3-d]pyrimidine derivative, is an antifolate agent that inhibits DHFR, an important target in cancer and parasitic diseases.[2][12]

  • Antimicrobial and Antiviral Activity: Certain derivatives have shown promising activity against various bacterial strains and viruses like Hepatitis C (HCV).[13]

Protocol: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a 5-bromo-pyrido[2,3-d]pyrimidine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • In a 384-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and its specific peptide substrate to all wells (except negative controls).

  • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration).

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 5-bromo-substituted pyrido[2,3-d]pyrimidine scaffold represents a highly validated and versatile starting point for the design of targeted therapeutics. Its straightforward synthesis and the exceptional chemical versatility of the C5-bromo group provide an ideal platform for medicinal chemists to perform rapid SAR exploration and lead optimization. The demonstrated success of this core in yielding potent and selective kinase inhibitors underscores its continued importance.

Future research in this area will likely focus on several key directions:

  • Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Novel Modalities: Leveraging the 5-bromo handle to develop novel therapeutic modalities, such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or molecular glues.

  • New Therapeutic Areas: Expanding the application of this scaffold beyond oncology to other areas where targeted kinase inhibition is relevant, such as inflammatory, autoimmune, and neurodegenerative diseases.

The foundational chemistry and biology reviewed in this guide provide a robust framework for scientists to continue innovating and developing new medicines based on this privileged and highly tractable scaffold.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16). National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023, February 28). National Center for Biotechnology Information. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases - PubMed. (2009, February 1). National Center for Biotechnology Information. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (2020, January 3).
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (1997, July 18). National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry. (2012, December 15). European Journal of Chemistry. [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea - Taylor & Francis. (2022, February 25). Taylor & Francis Online. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 9). ResearchGate. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (2025, January 23). International Journal of Pharmaceutical Sciences. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (2022, October 13). MDPI. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications - ResearchGate. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (2023, February 9). Royal Society of Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (2025, September 30). MDPI. [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine - Semantic Scholar. (2018). Semantic Scholar. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). ResearchGate. [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). ResearchGate. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (2022, June 12). Frontiers. [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed. (2000, November 2). National Center for Biotechnology Information. [Link]

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Navigating the Synthesis and Application of 5-Bromopyrido[2,3-d]pyrimidin-4-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

The Pyrido[2,3-d]pyrimidine Core: A Scaffold of Therapeutic Importance

The pyrido[2,3-d]pyrimidine framework, a fusion of pyridine and pyrimidine rings, is a recognized "privileged scaffold" in drug discovery. Its structural similarity to endogenous purines allows molecules based on this core to interact with a wide array of biological targets. This has led to the development of numerous derivatives with diverse and potent pharmacological activities.

The therapeutic potential of this class of compounds is broad, with research demonstrating significant efficacy in several key areas:

  • Anticancer Agents: Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and Phosphoinositide 3-kinases (PI3K), which are crucial regulators of cell growth and proliferation.

  • Antimicrobial Activity: The scaffold is associated with a wide range of antimicrobial properties, including antibacterial and antifungal effects.

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have shown promise as anti-inflammatory and pain-reducing agents.

  • Dihydrofolate Reductase (DHFR) Inhibition: The structural resemblance to folic acid has made this scaffold a target for developing DHFR inhibitors, which are vital in cancer and antimicrobial therapies.

The inherent versatility and proven biological activity of the pyrido[2,3-d]pyrimidine core underscore the rationale for the synthesis and investigation of novel derivatives such as 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

Chemical Identity and Structural Analogs

A definitive CAS Registry Number for 5-Bromopyrido[2,3-d]pyrimidin-4-ol has not been assigned in major chemical databases as of this writing. However, the identifiers for the parent scaffold and related structures are well-documented. Understanding these analogs is crucial for predicting the properties and designing the synthesis of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target
Pyrido[2,3-d]pyrimidine254-61-5C₇H₅N₃131.13Lacks bromo and hydroxyl groups.
5-Bromouracil51-20-7C₄H₃BrN₂O₂190.98A brominated pyrimidine, not fused to a pyridine ring.
5-Bromo-2(1H)-pyrimidinone38353-06-9C₄H₃BrN₂O174.98A brominated pyrimidine, not fused to a pyridine ring.

Note: The table includes related pyrimidine structures to provide context for potential synthetic precursors and for understanding the physicochemical contributions of the bromo and hydroxyl functionalities.

Visualizing the Core Structure

Pyrido[2,3-d]pyrimidine Core Pyrido[2,3-d]pyrimidine Core Structure cluster_0 C1 N C2 C1->C2 C3 N C2->C3 C4 C3->C4 C5 N C4->C5 C7 C4->C7 C6 C5->C6 C6->C1 C8 C7->C8 C9 C8->C9 C10 C9->C10 C10->C5 N1 N1 C2_label 2 N3 N3 C4_label 4 N5 N5 C6_label 6 C7_label 7 C8_label 8 C9_label 9 Br Br OH OH

Caption: General structure of the pyrido[2,3-d]pyrimidine core.

Proposed Synthetic Pathway for 5-Bromopyrido[2,3-d]pyrimidin-4-ol

The synthesis of pyrido[2,3-d]pyrimidines can be strategically approached from either pyrimidine or pyridine precursors. For the target molecule, a logical and efficient route begins with a substituted pyrimidine, onto which the pyridine ring is constructed. This approach allows for the early introduction of the required hydroxyl (or a precursor) functionality.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Functional Group Interconversion A 6-Aminouracil (or similar 6-aminopyrimidin-4-ol) C Cyclocondensation A->C B α,β-Unsaturated Aldehyde/Ketone B->C D Pyrido[2,3-d]pyrimidine-2,4-dione Intermediate C->D F Electrophilic Aromatic Substitution D->F E Brominating Agent (e.g., NBS, Br2) E->F G 5-Bromopyrido[2,3-d]pyrimidine-2,4-dione I Chlorination G->I H Chlorinating Agent (e.g., POCl3) H->I J 2,4-Dichloro-5-bromopyrido[2,3-d]pyrimidine I->J K Hydrolysis J->K L 5-Bromopyrido[2,3-d]pyrimidin-4-ol (Target Molecule) K->L

Caption: Proposed synthetic workflow for 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on established chemical principles for the synthesis of related heterocyclic systems. It should be optimized and validated under appropriate laboratory conditions.

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

  • Reaction Setup: To a solution of 6-aminouracil (1 equivalent) in a suitable solvent such as glacial acetic acid or a high-boiling point solvent like diphenyl ether, add an α,β-unsaturated carbonyl compound (e.g., malondialdehyde or a derivative) (1.1 equivalents).

  • Cyclocondensation: Heat the reaction mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The electrophilic attack at the C5 position of the activated pyrimidine ring, followed by cyclization and dehydration, yields the pyrido[2,3-d]pyrimidine-2,4-dione core structure.

  • Isolation: Cool the reaction mixture, and collect the precipitated product by filtration. Wash the solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities. The product can be further purified by recrystallization.

Step 2: Bromination at the C5 Position

  • Reaction Setup: Suspend the synthesized pyrido[2,3-d]pyrimidine-2,4-dione (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid.

  • Addition of Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (1.1 equivalents) portion-wise at room temperature. The electron-rich nature of the fused pyridine ring directs the electrophilic substitution to the C5 position.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC. Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Conversion to the Final Product

  • Chlorination: Treat the 5-bromopyrido[2,3-d]pyrimidine-2,4-dione (1 equivalent) with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine, at reflux. This step converts the oxo groups to more reactive chloro groups.

  • Selective Hydrolysis: Carefully hydrolyze the resulting 2,4-dichloro-5-bromopyrido[2,3-d]pyrimidine. The chloro group at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. Controlled hydrolysis with a mild base (e.g., aqueous sodium hydroxide) at a specific temperature should selectively replace the C4-chloro group with a hydroxyl group to yield the final product, 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

  • Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

Future Directions and Applications

The synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol would provide a valuable building block for the development of new therapeutic agents. The bromine atom at the C5 position serves as a versatile handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of a diverse library of novel compounds. These derivatives can then be screened for a wide range of biological activities, particularly as kinase inhibitors for anticancer applications.

Conclusion

While 5-Bromopyrido[2,3-d]pyrimidin-4-ol remains a novel target without a designated CAS number, its synthesis is achievable through established synthetic methodologies. The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, with a proven track record in the development of clinically relevant molecules. The strategic design and synthesis of new derivatives, such as the one detailed in this guide, hold significant promise for the discovery of next-generation therapeutics.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Available at: [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54.
  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). PubMed. Available at: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC. Available at: [Link]

  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and

Reactivity Profile of Bromine at the C-5 Position in Pyrido[2,3-d]pyrimidines: A Technical Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors (e.g., Palbociclib) and potent dihydrofolate reductase (DHFR) antagonists[1],[2]. The strategic functionalization of this bicyclic system is critical for optimizing binding affinity, tuning physicochemical properties, and achieving target selectivity. Among the available synthetic handles, the C-5 position stands out due to its unique electronic environment and proximity to the hinge-binding region of target kinases.

This whitepaper provides an in-depth analysis of the reactivity profile of 5-bromo-pyrido[2,3-d]pyrimidines. As a Senior Application Scientist, I will detail the mechanistic causality behind late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, providing self-validating experimental protocols designed for high-yield library synthesis.

Electronic and Steric Environment of the C-5 Position

To predict and control the reactivity of pyrido[2,3-d]pyrimidines, one must first understand the electronic topology of the fused system. The pyrimidine ring (containing N1 and N3) is highly electron-deficient, exerting a strong electron-withdrawing inductive and resonance effect on the fused pyridine ring[2].

When a bromine atom is installed at the C-5 position (adjacent to the C4a bridgehead carbon), it becomes highly activated toward nucleophilic attack.

  • Electronic Activation: The nitrogen atoms in the pyrimidine core stabilize the negative charge of the intermediate Meisenheimer complex during SNAr reactions.

  • Steric Accessibility: Unlike the highly congested C-4 position, the C-5 position projects outward from the bicyclic core, allowing for the introduction of bulky aryl groups or sterically demanding secondary amines without prohibitive steric clash[3],[4].

  • Biological Relevance: Substitutions at C-5 have been empirically shown to dictate kinase selectivity. For instance, the introduction of specific alkyl or aryl groups at C-5 is sufficient to confer excellent selectivity for Cyclin-Dependent Kinase 4 (CDK4) over other CDKs and tyrosine kinases[1].

G A 5-Bromo-pyrido[2,3-d]pyrimidine B SNAr Pathway (Amines/Alkoxides) A->B Nucleophile, Base Polar Aprotic Solvent C Suzuki-Miyaura (Arylboronic Acids) A->C Pd Catalyst, Base Aqueous/Organic Mix D 5-Amino/Alkoxy Derivatives (Target Modulators) B->D Addition-Elimination E 5-Aryl Derivatives (Kinase Inhibitors) C->E Cross-Coupling

Divergent reactivity pathways of 5-bromo-pyrido[2,3-d]pyrimidine via SNAr and cross-coupling.

Quantitative Reactivity Data

The following table summarizes the optimized reaction parameters and expected yields for the functionalization of 5-bromo-pyrido[2,3-d]pyrimidines, synthesized from empirical data across various drug development campaigns[5].

Reaction TypeReagent / Coupling PartnerCatalyst / BaseSolvent System & TempTypical YieldMechanistic Pathway
SNAr Aliphatic Amines (e.g., Morpholine)DIPEA (2.5 eq)DMF, 80°C75–90%Addition-Elimination
SNAr Anilines (Electron-rich)K₂CO₃ (3.0 eq)DMSO, 100°C60–80%Addition-Elimination
SNAr Alkoxides (e.g., NaOMe)NaH (1.5 eq)THF, 0°C to RT85–95%Addition-Elimination
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄, Na₂CO₃Tol/EtOH/H₂O, 110°C70–85%Pd(0)/Pd(II) Catalytic Cycle
Suzuki-Miyaura Heteroarylboronic AcidsPd(dppf)Cl₂, K₃PO₄Dioxane/H₂O, 90°C50–75%Pd(0)/Pd(II) Catalytic Cycle

Experimental Protocols & Mechanistic Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in mechanistic causality.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol is utilized to generate 5-amino-pyrido[2,3-d]pyrimidine derivatives, which frequently act as potent DHFR inhibitors[3].

  • System Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-pyrido[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the C-Br bond to a C-OH group. DMF provides a highly polar aprotic environment that leaves the amine nucleophile unsolvated, thereby maximizing its HOMO energy and nucleophilic reactivity.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HBr generated during the addition-elimination event, preventing the reactant amine from becoming protonated and subsequently deactivated.

  • Nucleophile Introduction: Add the desired aliphatic amine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 4–6 hours. Monitor the reaction progression via LC-MS.

    • Causality: While the C-5 position is activated, the disruption of aromaticity required to form the Meisenheimer intermediate presents an activation energy barrier that necessitates moderate thermal input.

  • Workup & Isolation: Upon completion, cool the mixture to room temperature and quench by pouring into ice-cold distilled water. The product will typically precipitate. Filter the solid, wash with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This methodology is critical for installing diverse aryl and heteroaryl groups at the C-5 position to probe the hydrophobic pockets of target kinases[5].

Workflow Step1 1. Reagent Assembly (5-Br Substrate, Boronic Acid, Base) Step2 2. Solvent Addition & Degassing (Argon/Nitrogen Purge) Step1->Step2 Prepare Mixture Step3 3. Catalyst Addition (Pd(PPh3)4) Step2->Step3 Prevent Pd Oxidation Step4 4. Reaction Heating (110°C, Toluene/EtOH/H2O) Step3->Step4 Initiate Catalytic Cycle Step5 5. Workup & Purification (Extraction & Chromatography) Step4->Step5 Isolate Product

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling at the C-5 position.

  • Reagent Assembly: Charge a heavy-walled Schlenk tube with 5-bromo-pyrido[2,3-d]pyrimidine (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

    • Causality: Na₂CO₃ is essential to convert the trivalent, neutral boronic acid into a tetravalent, electron-rich boronate complex. This negatively charged complex is required to facilitate the transmetalation step with the Pd(II) intermediate.

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene/EtOH/H₂O (3:1:1 v/v/v). Degas the suspension rigorously via three freeze-pump-thaw cycles or by vigorous argon sparging for 15 minutes.

    • Causality: Toluene solubilizes the organic substrate, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge to homogenize the reaction at reflux. Degassing is absolutely critical; dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle[5].

  • Catalyst Addition: Under a positive counter-flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 110°C for 12 hours with vigorous stirring.

    • Causality: Vigorous stirring is required to maximize the interfacial surface area between the aqueous (base/boronate) and organic (substrate/catalyst) phases.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with CH₂Cl₂ and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the 5-aryl-pyrido[2,3-d]pyrimidine.

References

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Source: Bioorganic Chemistry, Volume 90, September 2019, 103076. URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Source: Journal of Medicinal Chemistry, 2005, 48(7), 2371-2387. URL:[Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 2019. URL:[Link]

Sources

Hydrogen Bonding Potential of 5-Bromopyrido[2,3-d]pyrimidin-4-ol: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS: 2168637-32-7) is a highly versatile heterocyclic scaffold of immense value in modern drug discovery, particularly in the design of kinase inhibitors. The pyrido[2,3-d]pyrimidine core is a privileged structure that mimics the adenine ring of ATP, allowing it to anchor securely into the [1]. The substitution of a bromine atom at the C5 position introduces unique stereoelectronic effects, modulating the tautomeric equilibrium of the C4-hydroxyl group and fundamentally altering the molecule's hydrogen-bonding (H-bonding) capacity. This whitepaper provides an in-depth technical analysis of the H-bonding potential of 5-bromopyrido[2,3-d]pyrimidin-4-ol, detailing its tautomerism, interaction mapping, and experimental validation protocols.

Tautomerism and Stereoelectronic Profiling

Lactam-Lactim Equilibrium

The core determinant of the H-bonding profile in 5-bromopyrido[2,3-d]pyrimidin-4-ol is its ability to undergo lactam-lactim tautomerism. In solution and solid states, the molecule exists in an equilibrium between the 4-ol (lactim) form and the 4(3H)-one (lactam) form.

  • Lactim Form (4-ol): Presents a C4-OH acting as a strong H-bond donor, while the N1, N3, and N8 atoms serve as H-bond acceptors.

  • Lactam Form (4-one): The proton migrates to N3, converting N3-H into a strong H-bond donor and the C4=O into a potent H-bond acceptor.

The C5-Bromine Inductive Effect

The inclusion of a bulky, electronegative bromine atom at C5 profoundly impacts the adjacent C4 position. Through strong inductive electron withdrawal (-I effect), the bromine atom increases the acidity of the C4-OH (or N3-H in the lactam form), thereby enhancing its capacity as an H-bond donor. Furthermore, the bromine atom itself presents a highly polarizable "sigma-hole," enabling halogen bonding with Lewis bases in the protein binding pocket, which can act synergistically with the primary H-bonding network.

Pharmacophore Mapping: Kinase Hinge Binding

Pyrido[2,3-d]pyrimidines are well-documented for their ability to competitively bind the ATP-binding site of protein kinases, such as [2] and [3]. The H-bonding network is the primary driver of this affinity:

  • Hinge Region Interaction: The N1 atom (acceptor) and the N3-H/C4-OH (donor) form a bidentate H-bonding system with the backbone amide and carbonyl of the kinase hinge region (e.g., Met793 in EGFR)[3].

  • Deep Pocket Anchoring: The C5-bromine directs the scaffold deeper into the hydrophobic pocket, where its halogen bonding potential can interact with gatekeeper residues, preventing the acquisition of phosphotransferase activity by stabilizing the inactive conformation.

G A 5-Bromopyrido[2,3-d]pyrimidin-4-ol (Lactam/Lactim) B H-Bond Donors (N3-H / C4-OH) A->B Tautomer dependent C H-Bond Acceptors (N1, N8, C4=O) A->C Core nitrogens & carbonyl D Halogen Bond Donor (C5-Br Sigma Hole) A->D Inductive effect E Kinase Hinge Region (e.g., Met793) B->E Donates to Backbone C=O C->E Accepts from Backbone N-H F Hydrophobic Pocket (Gatekeeper Residues) D->F Halogen-Pi / Steric fit

Logical relationship mapping of 5-Bromopyrido[2,3-d]pyrimidin-4-ol hydrogen bonding pathways.

Quantitative Data: Hydrogen Bonding Metrics

To standardize the evaluation of 5-bromopyrido[2,3-d]pyrimidin-4-ol for computational docking and lead optimization, the following physicochemical and H-bonding metrics are summarized:

PropertyLactim Form (4-ol)Lactam Form (4-one)Impact on Drug Design
H-Bond Donors 1 (C4-OH)1 (N3-H)Anchors to hinge region backbone C=O
H-Bond Acceptors 3 (N1, N3, N8)3 (N1, C4=O, N8)Anchors to hinge region backbone N-H
Halogen Bond Donors 1 (C5-Br)1 (C5-Br)Targets gatekeeper residue / hydrophobic pocket
Topological Polar Surface Area ~54.9 Ų~54.9 ŲFavorable for membrane permeability
Predicted pKa (Donor) ~8.5 (OH)~9.2 (NH)Modulated by C5-Br inductive effect

Experimental Protocols for H-Bond Profiling

To empirically validate the H-bonding potential and tautomeric state of [4], researchers must employ a multi-modal analytical approach. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Causality: Tautomeric ratios are highly solvent- and temperature-dependent. VT-NMR allows for the calculation of thermodynamic parameters (ΔH, ΔS) of the lactam-lactim interconversion, providing critical data for in silico solvation models.

  • Sample Preparation: Dissolve 5 mg of 5-bromopyrido[2,3-d]pyrimidin-4-ol in 0.5 mL of anhydrous DMSO-d6 (polar, H-bond accepting) and, separately, in CDCl3 (non-polar). Self-validation step: Comparing polar vs. non-polar solvents isolates the effect of intermolecular H-bonding with the solvent from intramolecular electronics.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. In the lactam form, the N3-H proton will appear as a broad singlet downfield (>11 ppm). In the lactim form, the C4-OH proton may appear similarly downfield but will exhibit different exchange dynamics.

  • Temperature Gradient: Acquire 1H spectra at 10 K intervals from 298 K to 373 K (in DMSO-d6).

  • Data Analysis: Monitor the chemical shift and line broadening of the exchangeable protons. Calculate the equilibrium constant (

    
    ) at each temperature by integrating the distinct signals of the tautomers.
    
Protocol 2: X-Ray Crystallography for Solid-State H-Bond Mapping

Causality: While NMR provides solution-state dynamics, X-ray crystallography definitively maps the 3D geometry, bond lengths, and angles of the H-bond network, confirming whether the molecule crystallizes as a lactam or lactim.

  • Crystallization: Dissolve the compound in a mixture of methanol and dichloromethane (1:1 v/v). Allow for slow evaporation at room temperature over 48-72 hours to yield single crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods. Pay specific attention to the electron density around N3 and C4 to locate the exchangeable proton.

  • H-Bond Analysis: Measure the distance between the C4=O (or OH) and adjacent molecules. A typical N-H···O hydrogen bond in the lactam dimer will exhibit a donor-acceptor distance of 2.7–2.9 Å.

Workflow step1 1. Compound Preparation (Solvent Selection: DMSO-d6 vs CDCl3) step2 2. Variable-Temperature NMR (Determine Lactam-Lactim Ratio) step1->step2 Solution State step3 3. X-Ray Crystallography (Solid-State H-Bond Network) step1->step3 Solid State step4 4. In Silico Docking (Kinase Hinge Binding Simulation) step2->step4 Thermodynamic Data step3->step4 3D Coordinates step5 5. Pharmacophore Mapping (Lead Optimization) step4->step5 Binding Model

Self-validating experimental workflow for empirical hydrogen bond profiling and modeling.

Conclusion

The hydrogen-bonding potential of 5-bromopyrido[2,3-d]pyrimidin-4-ol is a dynamic and highly tunable property dictated by its lactam-lactim tautomerism and the stereoelectronic influence of the C5-bromine. By systematically profiling these interactions through VT-NMR and X-ray crystallography, drug development professionals can accurately map its pharmacophore. This rigorous understanding enables the rational design of highly selective kinase inhibitors, leveraging both classical hydrogen bonds and orthogonal halogen bonding to achieve superior target affinity.

References

  • Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT Source: Semantic Scholar URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: Taylor & Francis Online URL:[Link]

Sources

Strategic Patent Landscape: 5-Bromopyrido[2,3-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape, synthetic utility, and therapeutic potential of 5-Bromopyrido[2,3-d]pyrimidin-4-ol .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Patent Attorneys, and Drug Discovery Scientists

Executive Summary: The "5-Position" Strategic Handle

In the crowded field of kinase inhibitor IP, the pyrido[2,3-d]pyrimidine scaffold remains a privileged structure. While the 6-substituted variants (e.g., Palbociclib, Ribociclib) dominate the CDK4/6 and PI3K/mTOR landscape, the 5-substituted derivatives represent a distinct, high-value chemotype often associated with Type V Receptor Tyrosine Kinase (RTK) inhibition (FGFR, VEGFR, PDGFR).

The compound 5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS: 2168637-32-7) serves as the critical "divergent intermediate" for accessing this chemical space. Its 5-bromo moiety provides a specific handle for cross-coupling reactions that project substituents into the solvent-exposed regions or the hydrophobic back-pocket of the ATP-binding site, distinct from the vectors accessed by 6- or 7-substituted analogs.

Chemical Architecture & Tautomerism

Understanding the structural identity is a prerequisite for accurate IP analysis. The molecule exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms, with the keto form generally predominating in solution and solid state.

  • IUPAC Name: 5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one

  • SMILES: C1=CN=C2C(=C1Br)C(=O)NC=N2

  • Key Feature: The bromine atom is located at position 5 (adjacent to the bridgehead C4a), not on the pyrimidine ring.

Structural Logic of the Scaffold

The pyrido[2,3-d]pyrimidine system is fused C4-C5 (pyrimidine) to C2-C3 (pyridine).

  • Position 5: Corresponds to C4 of the original pyridine precursor.

  • Position 6: Corresponds to C5 of the original pyridine precursor (The "Palbociclib" position).

  • Position 7: Corresponds to C6 of the original pyridine precursor.

Critical Distinction: Many patents vaguely refer to "bromopyrido[2,3-d]pyrimidines." It is vital to distinguish the 5-bromo (FGFR/VEGFR focus) from the 6-bromo (CDK/PI3K focus).

Technical Deep Dive: Synthesis & Derivatization

The synthesis of the 5-bromo core is less trivial than the 6-bromo analog due to the availability of precursors. The primary validated route relies on the condensation of 2-amino-4-bromonicotinic acid derivatives.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the primary synthetic pathway and the divergent derivatization options.

Synthesis_Pathway Precursor 2-Amino-4-bromonicotinic Acid Cyclization Cyclization (Formamide/HCONH2, 150°C) Precursor->Cyclization Ring Closure Core 5-Bromopyrido[2,3-d] pyrimidin-4-ol (Scaffold) Cyclization->Core Yield: ~60-80% Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki C-C Bond Formation Chlorination Chlorination (POCl3) Core->Chlorination Activation of C4 Target1 5-Aryl-pyrido[2,3-d] pyrimidin-4-ol (FGFR/VEGFR Inhibitors) Suzuki->Target1 Library Generation Intermediate_Cl 5-Bromo-4-chloro pyrido[2,3-d]pyrimidine Chlorination->Intermediate_Cl Target2 4-Amino-5-bromo Derivatives Intermediate_Cl->Target2 SNAr (Amines)

Caption: Figure 1. Divergent synthesis of 5-substituted pyrido[2,3-d]pyrimidine libraries starting from 2-amino-4-bromonicotinic acid.

Mechanistic Insight

The 5-position bromine is sterically crowded by the C4-carbonyl oxygen. Successful Suzuki couplings at this position often require:

  • Catalysts: High-activity systems like

    
     or Buchwald precatalysts (e.g., XPhos Pd G2).
    
  • Bases:

    
     or 
    
    
    
    are preferred over carbonates to minimize protodebromination.

Patent Landscape Analysis

The IP space for 5-substituted pyrido[2,3-d]pyrimidines is defined by a cluster of patents targeting multi-kinase inhibition.

Key Assignees & Therapeutic Targets
AssigneePrimary Target ClassKey Patent FamiliesTherapeutic Focus
Pfizer (Sugen Legacy) RTKs (PDGFR, VEGFR)WO2002094824, US Patent 6,627,754Oncology (Angiogenesis)
Taiho Pharmaceutical FGFR/VEGFRCo-dev with SugenSolid Tumors
Tyra Biosciences FGFR1/2/3WO2022182972FGFR-mutant Cancers
Novartis PI3K/mTORUS9155706Immunology/Oncology
IP Network Map (DOT Visualization)

This diagram illustrates the relationship between the 5-bromo intermediate and the resulting therapeutic classes.

IP_Landscape Core 5-Bromopyrido[2,3-d] pyrimidin-4-ol Pfizer Pfizer / Sugen Core->Pfizer Scaffold Origin Taiho Taiho Pharma Core->Taiho Development Tyra Tyra Biosciences Core->Tyra Next-Gen FGFR Angio Angiogenesis (VEGFR/PDGFR) Pfizer->Angio SU6668 Analogs Taiho->Angio FGFR FGFR Inhibitors (Bladder/Gastric CA) Tyra->FGFR Mutant Selective

Caption: Figure 2. Intellectual property network linking the 5-bromo scaffold to major therapeutic programs.

Experimental Protocol: Synthesis of the Core

The following protocol is a composite based on standard methodologies described in the patent literature (e.g., US 2012/0259115 and related filings).

Objective: Preparation of 5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one.

Reagents:

  • 2-Amino-4-bromonicotinic acid (1.0 eq) [CAS: 1060806-33-8]

  • Formamide (Excess, Solvent/Reagent)[1]

  • Ammonium Acetate (Catalytic, 0.1 eq)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-bromonicotinic acid (5.0 g, 23.0 mmol) in formamide (50 mL).

  • Cyclization: Add ammonium acetate (177 mg, 2.3 mmol). Heat the mixture to 145–150°C for 12–16 hours.

    • Note: Monitoring by LCMS is crucial. The starting material (acid) will disappear, and the product peak [M+H]+ = 226/228 will emerge.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute the mixture with water (100 mL) to complete precipitation. Filter the solid.[2][3]

  • Purification: Wash the filter cake with water (2 x 20 mL) and cold methanol (1 x 10 mL). Dry under vacuum at 50°C.

  • Yield: Expected yield is 65–75% as a beige/tan solid.

Self-Validating Quality Check:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (Pyrimidine C2-H) and the two doublets for the pyridine ring protons. The absence of the broad carboxylic acid peak confirms cyclization.

  • Mass Spec: Distinctive 1:1 isotopic pattern for Bromine at m/z 226/228.

References

  • Kammasud, N., et al. (2009).[4] 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases.[5][6][7] Bioorganic & Medicinal Chemistry Letters, 19(3), 745-750.[4][6][7] Link

  • Pfizer Inc. (2002). Pyrido[2,3-d]pyrimidine compounds and their uses. WO Patent 2002/094824. Link

  • Tyra Biosciences, Inc. (2022).[4] FGFR Inhibitors. WO Patent 2022/182972.[4] Link

  • CymitQuimica . 5-Bromopyrido[2,3-d]pyrimidin-4-ol Product Data. Link

  • PubChem . 5-bromopyrido[2,3-d]pyrimidin-4-ol (Compound Summary). Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthetic strategy is built upon a robust and well-documented three-step sequence, beginning with the multi-component synthesis of a 2-amino-3-cyanopyridine precursor, followed by regioselective bromination, and culminating in a cyclization reaction to form the target bicyclic system. This protocol is designed for researchers, chemists, and drug development professionals, offering not only procedural details but also the underlying chemical principles and expert insights to ensure a successful and reproducible outcome.

Introduction and Significance

The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including inhibitors of kinases such as Cyclin-Dependent Kinase 4 (CDK4) and Phosphoinositide 3-kinases (PI3K).[1][2] The introduction of a bromine atom at the 5-position offers a valuable synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of chemical space and the development of structure-activity relationships (SAR). 5-Bromopyrido[2,3-d]pyrimidin-4-ol thus serves as a critical intermediate for the synthesis of diverse compound libraries aimed at various therapeutic targets.

This guide details a reliable synthetic pathway that proceeds through the formation of 2-amino-4,6-dimethyl-3-cyanopyridine, its subsequent bromination to yield 2-amino-5-bromo-4,6-dimethyl-3-cyanopyridine, and the final ring closure with formamide to afford the target product.

Overall Synthetic Scheme

The synthesis is performed in three primary stages, starting from readily available commercial reagents.

Figure 1: Overall three-step synthetic pathway.

Materials and Reagents

ReagentMolecular Wt. ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)Molar Eq. (Step 3)
Acetylacetone (2,4-Pentanedione)100.121.0--
Malononitrile66.061.0--
Ammonium Acetate77.088.0--
Ethanol (EtOH)46.07Solvent--
2-Amino-4,6-dimethyl-3-cyanopyridine147.18-1.0-
Bromine (Br₂)159.81-1.1-
Glacial Acetic Acid60.05-Solvent-
Sodium Thiosulfate (Na₂S₂O₃)158.11-As needed-
Sodium Bicarbonate (NaHCO₃)84.01-As needed-
2-Amino-5-bromo-4,6-dimethyl-3-cyanopyridine226.08--1.0
Formamide45.04--Solvent/Reagent

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethyl-3-cyanopyridine

Rationale: This step utilizes a variation of the Hantzsch pyridine synthesis, a classic multi-component reaction that efficiently constructs the substituted pyridine ring in a single pot.[3][4] Ammonium acetate serves as both the nitrogen source for the pyridine ring and as a catalyst. Ethanol is an effective solvent that facilitates the dissolution of reactants and allows the reaction to proceed at a suitable reflux temperature.

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ammonium acetate (61.7 g, 0.8 mol).

  • Add 200 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (3:7).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield 2-amino-4,6-dimethyl-3-cyanopyridine as a pale yellow solid.

    • Expected Yield: 80-90%.

    • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Step 2: Synthesis of 2-Amino-5-bromo-4,6-dimethyl-3-cyanopyridine

Rationale: This step involves the electrophilic aromatic substitution of the synthesized pyridine precursor. The amino group at the C2 position is a strong activating group, directing the incoming electrophile (Br⁺ from Br₂) to the ortho and para positions. The C5 position (para to the amino group) is both electronically activated and sterically accessible, leading to highly regioselective bromination.[5] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.

Protocol:

  • SAFETY NOTE: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • In a 250 mL three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-amino-4,6-dimethyl-3-cyanopyridine (7.35 g, 0.05 mol) in 100 mL of glacial acetic acid.

  • Cool the solution to 10-15°C using an ice-water bath.

  • Prepare a solution of bromine (8.8 g, 2.8 mL, 0.055 mol) in 20 mL of glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly into 500 mL of an ice-water slurry with vigorous stirring.

  • Neutralize the mixture by the careful, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.

  • If the solution retains a yellow/orange color from excess bromine, add a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.

  • The resulting precipitate is the desired product. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum.

    • Expected Yield: 85-95%.

Step 3: Synthesis of 5-Bromo-6,8-dimethyl-pyrido[2,3-d]pyrimidin-4-ol

Rationale: This final step is an intramolecular cyclization. The reaction of an ortho-amino nitrile with formamide is a well-established method for constructing a fused 4-hydroxypyrimidine ring.[6] Formamide serves as both the reagent, providing the final carbon atom for the pyrimidine ring, and as a high-boiling solvent. The product exists in a tautomeric equilibrium between the -ol and -one forms, with the keto (pyrimidin-4-one) form generally predominating in the solid state.

Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, place 2-amino-5-bromo-4,6-dimethyl-3-cyanopyridine (4.52 g, 0.02 mol).

  • Add 40 mL of formamide.

  • Heat the mixture to reflux (approximately 180-190°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid will precipitate.

  • Add 50 mL of water to the flask and stir for 30 minutes to break up the solid mass.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake extensively with water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Recrystallize the solid from a suitable solvent, such as a mixture of DMF and water or acetic acid, to obtain the pure 5-Bromo-6,8-dimethyl-pyrido[2,3-d]pyrimidin-4-ol.

    • Expected Yield: 70-80%.

Workflow and Logic

The entire process follows a logical progression from simple, accessible starting materials to the final, more complex heterocyclic product. Each step is designed to be high-yielding and produce an intermediate that is readily purified for use in the subsequent reaction.

Workflow start Start: Commercial Reagents step1_react Step 1: Multi-component Pyridine Synthesis start->step1_react step1_workup Workup & Purification 1: Precipitation & Filtration step1_react->step1_workup step2_react Step 2: Electrophilic Bromination step1_workup->step2_react Intermediate 1 step2_workup Workup & Purification 2: Neutralization & Filtration step2_react->step2_workup step3_react Step 3: Cyclization with Formamide step2_workup->step3_react Intermediate 2 step3_workup Workup & Purification 3: Precipitation & Recrystallization step3_react->step3_workup characterization Final Characterization (NMR, MS, etc.) step3_workup->characterization end_product Target Compound characterization->end_product

Figure 2: High-level experimental workflow diagram.

References

  • Kurasov, O., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. French-Ukrainian Journal of Chemistry.
  • Patel, H., et al. (2021). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of Cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link]

  • Shaaban, M. R., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Wu, P., et al. (2015). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters.
  • Nikpassand, M., et al. (2010). Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Bazgir, A., et al. (2008). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.
  • Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. SciSpace.
  • Benchchem. Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
  • Gangjee, A., et al. (2012).
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Patent CN103664765A. Preparation method of 2-amino-3-bromopyridine.
  • El-hiti, G. A., et al. (2022).
  • Patent DE102009012471A1. Preparing a 2-amino pyridine derivative.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Khalifeh, R., & Ghamari, M. (2016). A multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.

Sources

Functionalization of 5-Bromopyrido[2,3-d]pyrimidin-4-ol via Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Functionalization of 5-Bromopyrido[2,3-d]pyrimidin-4-ol via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules.[1] Its derivatives have demonstrated a wide range of therapeutic potential, including roles as kinase inhibitors, anticancer agents, and antifolates.[2][3][4] The ability to strategically introduce diverse functionalities, particularly amino groups, at specific positions is paramount for Structure-Activity Relationship (SAR) studies and the development of novel drug candidates.[2][5]

The Buchwald-Hartwig amination stands as a revolutionary method in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[6][7] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile tool for accessing aryl and heteroaryl amines under relatively mild conditions, overcoming the limitations of classical methods which often suffer from limited scope and poor functional group tolerance.[6] This document provides a comprehensive guide for researchers on the application of the Buchwald-Hartwig amination to 5-Bromopyrido[2,3-d]pyrimidin-4-ol, a key intermediate for library synthesis.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination facilitates the coupling of an amine with a heteroaryl halide. The reaction's success hinges on a palladium catalyst, a suitable phosphine ligand, and a base.[7] The generally accepted catalytic cycle is a multi-step process that efficiently generates the desired C-N bond.[8][9]

The Catalytic Cycle consists of three key stages:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 5-Bromopyrido[2,3-d]pyrimidin-4-ol, forming a Pd(II) intermediate.[6][10] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-Cl.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[11] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases can be used to accommodate sensitive functional groups.[9][12]

  • Reductive Elimination: This is the final, product-forming step. The amido group and the heteroaryl group are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][10]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst pd2_complex L-Pd(II)(Ar)(Br) het_br 5-Bromo-Het (Ar-Br) het_br->pd2_complex Oxidative Addition pd_amido_complex [L-Pd(II)(Ar)(NR₂)] pd2_complex->pd_amido_complex Amine Coordination & Deprotonation amine Amine (R₂NH) amine->pd_amido_complex pd_amido_complex->pd0 Regeneration product Product (Ar-NR₂) pd_amido_complex->product Reductive Elimination center_node base Base baseH [Base-H]⁺ Br⁻ base->baseH

Figure 1: General Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the amination of 5-Bromopyrido[2,3-d]pyrimidin-4-ol with a primary or secondary amine. Optimization may be required depending on the specific amine used.

Materials and Reagents
ReagentM.W.Eq.Amount (1 mmol scale)Purpose
5-Bromopyrido[2,3-d]pyrimidin-4-ol228.041.0228 mgHeteroaryl Halide
Amine (e.g., Aniline)93.131.2112 mg (109 µL)Nucleophile
Pd₂(dba)₃915.720.02 (4 mol% Pd)18.3 mgPalladium Precursor
Xantphos578.680.08 (8 mol%)46.3 mgLigand
Sodium tert-butoxide (NaOtBu)96.102.0192 mgBase
Anhydrous Toluene--5 mLSolvent

Causality Behind Choices:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is readily activated under reaction conditions. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[9]

  • Ligand: Xantphos is a wide bite-angle bidentate phosphine ligand often effective for coupling with heteroaryl halides, as it promotes the desired reductive elimination step and can prevent catalyst deactivation.[13] For challenging couplings, sterically hindered biaryl monophosphine ligands like XPhos or BrettPhos can be superior.[12][14]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine without competing in the reaction.[12] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be employed, often requiring higher temperatures.[9]

  • Solvent: Toluene is a standard non-polar, high-boiling solvent for these reactions. Anhydrous conditions are critical, as water can hydrolyze the base and deactivate the catalyst.[12]

Step-by-Step Protocol

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Solid, then Liquid) setup->reagents Flask under N₂ degas 3. Degas Mixture (N₂ Purge) reagents->degas heat 4. Heat & Stir (e.g., 100 °C, 12-24h) degas->heat Seal & transfer monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor Take aliquots workup 6. Aqueous Workup (Quench & Extract) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization purify->char

Figure 2: Standard Experimental Workflow for Buchwald-Hartwig Amination.
  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromopyrido[2,3-d]pyrimidin-4-ol (228 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (46.3 mg, 0.08 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, add the amine (1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black. Microwave irradiation can also be an effective method to reduce reaction times.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze the organic layer.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 5-amino-substituted product.

Optimization and Troubleshooting

Heterocyclic substrates, especially those containing multiple nitrogen atoms like pyrido[2,3-d]pyrimidines, can be challenging.[16][17] The lone pairs on the ring nitrogens can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[11] If the standard protocol yields suboptimal results, systematic optimization is necessary.

ParameterStandard ConditionOptimization Strategy & Rationale
Ligand XantphosLow Yield/No Reaction: Switch to a sterically hindered biaryl monophosphine ligand like XPhos , RuPhos , or BrettPhos . These ligands create a bulky coordination sphere around the palladium, which can accelerate reductive elimination and prevent inhibitory binding of the heterocycle.[12][17]
Base NaOtBuSubstrate Decomposition: If the starting material or product is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃ . This may require a higher reaction temperature or longer reaction time to achieve full conversion.[9]
Solvent TolueneSolubility Issues: If reagents are not fully dissolved, consider using a more polar aprotic solvent like 1,4-Dioxane or tert-butanol (tBuOH).[9][18] Ensure the solvent is rigorously dried.
Temperature 100 °CSlow Reaction: Increase the temperature to 110-120 °C. For highly unreactive coupling partners, microwave heating can be effective at safely reaching higher temperatures for short periods.[15]
Catalyst Loading 2 mol% PdPersistent Low Yield: Increase catalyst and ligand loading to 5 mol% and 10 mol%, respectively. While not ideal for atom economy, it can overcome catalyst deactivation pathways.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Water in the reaction.4. Inappropriate ligand.1. Ensure rigorous inert atmosphere and use high-quality, anhydrous solvents.2. Use NaOtBu or LHMDS.3. Dry all reagents and solvents thoroughly.4. Screen alternative ligands (e.g., XPhos, RuPhos).[12]
Formation of Dehalogenated Product Beta-hydride elimination from the Pd-amido intermediate, especially with primary amines.[6]Use a bulkier ligand to sterically disfavor the beta-hydride elimination pathway. Ensure a strong base is used to facilitate rapid reductive elimination.
Difficult Purification Residual palladium catalyst or ligand oxides.Filter the crude product through a plug of Celite® or silica before concentration. Specialized palladium scavengers can also be employed.

Characterization

The final, purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of signals from the newly introduced amino moiety and the disappearance of the C-H signal at the 5-position if it were present in a non-brominated precursor.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which is critical for subsequent biological testing.

Conclusion

The Buchwald-Hartwig amination is an exceptionally effective method for the C-N cross-coupling of 5-Bromopyrido[2,3-d]pyrimidin-4-ol. While the inherent properties of nitrogen-rich heterocycles can present challenges, a systematic approach to optimizing the catalyst system—particularly the choice of ligand—can overcome these hurdles. This protocol provides a validated starting point and a logical framework for troubleshooting, enabling researchers to efficiently synthesize libraries of novel 5-amino-pyrido[2,3-d]pyrimidine derivatives for drug discovery and development.

References

  • Grokipedia. Buchwald–Hartwig amination.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available from: [Link]

  • SpringerLink. SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][8][11]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES. Available from:

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available from: [Link]

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available from: [Link]

  • Scilit. Synthesis of pyrido[2,3‐d]pyrimidinones by the reaction of aminopyrimidin‐4‐ones with benzylidene meldrum's acid derivatives. Available from: [Link]

  • Charnwood Discovery. Rapid Optimization-Buchwald–Hartwig Amination using DoE. Available from: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • PMC. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors.... Available from: [Link]

  • ResearchGate. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][8][11]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Available from: [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]

  • PubMed. 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Available from: [Link]

  • PMC. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide.... Available from: [Link]

  • PubMed. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]

Sources

Application Note: Solvent Systems for Functionalization of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

[1]

Executive Summary & Chemical Context

The substrate 5-Bromopyrido[2,3-d]pyrimidin-4-ol presents a dichotomy in reactivity. The 5-bromo position, located on the pyridine ring "beta" to the ring nitrogen, is electronically deactivated toward direct nucleophilic aromatic substitution (

Successful functionalization requires a solvent system that balances high solubility of the fused heterocyclic core (often poor in standard organic solvents) with the mechanistic requirements of the specific reaction pathway.[1]

Reactivity Profile
  • C5-Position (Bromine): Requires Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).[2][3] Direct

    
     is kinetically incompetent due to lack of resonance stabilization for the Meisenheimer intermediate at this position.[2][1]
    
  • C4-Position (Hydroxyl): Requires activation (e.g., to Cl or sulfonate) followed by Classical

    
     .
    
  • Solubility Challenge: The rigid, planar, H-bond donating nature of the scaffold leads to high lattice energy and poor solubility in DCM, THF, or Toluene at room temperature.[1]

Mechanistic Analysis & Solvent Selection Matrix

Reactivity Logic Diagram

The following diagram illustrates the divergent pathways and necessary conditions.

ReactivityMapSubstrate5-Bromopyrido[2,3-d]pyrimidin-4-olC5_PathTarget: C5-Br(Beta-position)Substrate->C5_PathFunctionalize BrC4_PathTarget: C4-OH(Alpha-position)Substrate->C4_PathDisplace OHMech_C5Mechanism:Pd-Catalyzed Coupling(Suzuki/Buchwald)C5_Path->Mech_C5Direct SNAr FailsMech_C4Mechanism:Activation + SNArC4_Path->Mech_C4Via 4-Cl interm.Solvent_C5Solvents:1,4-Dioxane/H2ODMF, TolueneMech_C5->Solvent_C5Solvent_C4Solvents:POCl3 (Neat)then DMF/THFMech_C4->Solvent_C4

Caption: Divergent synthetic pathways for 5-bromo-4-hydroxy scaffold. C5 requires catalysis; C4 requires activation.[2][1]

Solvent Selection Matrix

Select your solvent based on the specific reaction type and temperature requirements.[2][1]

Solvent ClassRepresentative SolventsApplicationProsCons
Polar Aprotic (High BP) DMF, DMSO, NMP Primary Choice for Pd-coupling &

Excellent solubility for the substrate; supports high temps (>100°C).[2]High boiling point makes workup (removal) difficult; DMSO can poison some catalysts.[1]
Ethereal 1,4-Dioxane, THF Standard for Suzuki/BuchwaldGood for Pd-catalysis; Dioxane allows reflux at 101°C.Substrate solubility is often poor at RT; THF boils too low for difficult couplings.[2]
Non-Polar Aromatic Toluene, Xylene Co-solvent for Pd-couplingInert; easy azeotropic drying.[2][1]Very poor solubility of the 4-ol substrate; requires phase transfer or co-solvents.[2][1]
Protic Water, n-Butanol Suzuki (biphasic) or Amine

Green; Water is essential for inorganic bases in Suzuki coupling.[2]Can cause hydrolysis of activated intermediates (e.g., 4-Cl).

Detailed Protocols

Protocol A: C5-Functionalization (Suzuki-Miyaura Coupling)

Use this protocol to replace the Bromine with an Aryl/Heteroaryl group.[2]

Rationale: The 5-position is deactivated.[2][1] We use 1,4-Dioxane/Water to balance solubility (Dioxane) with the solubility of the inorganic base (Water). If the substrate remains insoluble, switch to DMF .[1]

Materials:

  • Substrate: 5-Bromopyrido[2,3-d]pyrimidin-4-ol (1.0 equiv)[2]

  • Boronic Acid: R-B(OH)₂ (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Base: Na₂CO₃ or K₃PO₄ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with Dioxane/Water mixture. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Assembly: Add Substrate, Boronic Acid, and Base.[1][4][5] Add Catalyst last.[2][1]

  • Reaction: Seal the vial and heat to 90–100°C for 4–16 hours.

    • Note: If the mixture is a slurry, ensure vigorous stirring.[1] The product often precipitates upon cooling.[2][1]

  • Workup:

    • Cool to RT.

    • Dilute with water and adjust pH to ~5–6 with 1M HCl (to ensure the 4-OH/4-one is protonated and precipitates).

    • Filter the solid.[2][1] Wash with water and diethyl ether.[2][1]

    • Purification: If needed, recrystallize from DMF/MeOH or purify via reverse-phase chromatography.[2][1]

Protocol B: C4-Functionalization (Activation & )

Use this protocol to displace the 4-OH with an Amine, keeping the 5-Br intact.[2]

Rationale: Direct displacement of the OH is difficult.[2][1] We first convert it to the 4-Chloro derivative using

21

Step 1: Chlorination [2][1]

  • Suspend 5-Bromopyrido[2,3-d]pyrimidin-4-ol (1.0 equiv) in neat

    
      (5–10 vol).
    
  • Add catalytic DMF (2–3 drops).[2][1] Mechanism: Vilsmeier-Haack reagent formation.[2]

  • Reflux (105°C) for 2–4 hours until the solution becomes clear (indicating conversion to the soluble 4-Cl species).

  • Evaporation: Remove excess

    
     under reduced pressure. Aazeotrope with Toluene to remove traces.[2][1]
    
  • Caution: The 4-Cl intermediate is moisture sensitive.[2][1] Use immediately.

Step 2: Nucleophilic Substitution (


)
  • Dissolve the crude 4-Chloro intermediate in dry THF (for reactive amines) or DMF (for less reactive nucleophiles).[2][1]

  • Add the Amine (1.1 equiv) and a base (DIEA or Et₃N, 2.0 equiv).[1]

  • Stir at 0°C to RT . Note: The 4-position is highly activated; heat is rarely needed and may cause side reactions at the 5-Br position.[2]

  • Monitor by TLC/LCMS.[2][1]

  • Workup: Pour into water. The product usually precipitates.[2][1] Filter and dry.[2][1][3]

Troubleshooting & Optimization

Issue: Substrate Insolubility
  • Symptom: Starting material remains as a solid chunk; low conversion.[2][1]

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) .[2] It has higher solvency power than DMF.[2][1] Heat the reaction to 120°C (for Pd coupling).

  • Alternative: Protect the 4-OH (e.g., as a methyl ether or benzyl ether) to break the H-bond network, drastically improving solubility in Toluene/Dioxane.

Issue: Dehalogenation (Loss of Br)
  • Symptom: LCMS shows mass corresponding to the des-bromo product.[2][1]

  • Cause: Hydride source in the reaction (often from excess alcohol or overheated Pd-hydride species).[2]

  • Solution: Avoid alcoholic solvents.[2][1] Use strictly anhydrous Dioxane or DMF.[1] Lower the temperature.

Issue: Regioselectivity (C4 vs C5)
  • Insight: If performing Pd-coupling on the 4-Cl, 5-Br substrate, the 4-Cl is more reactive toward oxidative addition with Pd(0) than the 5-Br in many catalytic cycles.[2]

  • Strategy: Always perform the C5-coupling before converting the 4-OH to 4-Cl, OR perform the C4-substitution (to an amine) before the C5-coupling.[2]

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Shamroukh, A. H., et al.[1][6][7][8][9] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.[7]

  • Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[1][10] World Scientific News, 2016, 44:13-34.[1][10]

  • Mechanistic Insight on Pyridine/Pyrimidine Substitution: "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Chemistry Stack Exchange, 2018.[1]

  • Palladium Catalysis Solvents: Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions."[1] Green Chemistry, 2015.[1]

High-Precision Sonogashira Coupling of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in oncology, serving as the pharmacophore for numerous tyrosine kinase inhibitors (e.g., CDK4/6, FGFR, and PI3K inhibitors). The introduction of alkynyl moieties at the C5 position is a critical diversification step for accessing chemical space in the ATP-binding pocket.

However, 5-Bromopyrido[2,3-d]pyrimidin-4-ol presents a unique synthetic challenge. Unlike simple aryl halides, this substrate exists in a tautomeric equilibrium between the 4-hydroxy (lactim) and 4-oxo (lactam) forms. The free lactam moiety (NH/C=O) can coordinate competitively with Palladium (Pd) and Copper (Cu) catalysts, leading to catalyst poisoning, poor conversion, or insoluble complexes.

This guide details two distinct protocols:

  • Protocol A (Direct Coupling): A step-economic route utilizing the unprotected substrate in polar media.

  • Protocol B (Activation-Coupling): A high-reliability route converting the 4-OH to a 4-Cl or 4-OR species prior to coupling.

Chemo-Structural Analysis & Decision Logic

Before selecting a protocol, the chemist must analyze the electronic and steric environment of the substrate.

The Tautomer Challenge

The substrate exists predominantly as 5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one in solution.

  • Problem: The N3-H proton is acidic (

    
    ), and the amide oxygen is a hard Lewis base.
    
  • Impact: In standard non-polar Sonogashira conditions (THF/Toluene), the substrate is insoluble. In basic conditions, the deprotonated anion can sequester Cu(I), shutting down the transmetallation cycle.

Reaction Pathway Decision Tree

ReactionLogic Start Substrate: 5-Bromopyrido[2,3-d]pyrimidin-4-ol SolubilityCheck Is substrate soluble in THF/DCM? Start->SolubilityCheck DirectRoute Protocol A: Direct Aqueous/Polar Coupling SolubilityCheck->DirectRoute No (Insoluble/Polar) ProtectRoute Protocol B: Activation/Protection Route SolubilityCheck->ProtectRoute Yes (or requires high yield) Target Target: 5-Alkynyl Derivative DirectRoute->Target 1 Step (Lower Yield Risk) ProtectRoute->Target 2 Steps (Higher Reliability)

Figure 1: Decision logic for selecting the optimal coupling strategy based on solubility and risk tolerance.

Protocol A: Direct Coupling (The "Green" Route)

Objective: Direct C5-alkynylation of the unprotected 4-ol/4-one species. Best For: Rapid screening, avoiding protection/deprotection steps. Mechanism: Utilizes high-polarity solvents to solubilize the lactam and specific ligands to outcompete substrate coordination.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 5-Bromopyrido[2,3-d]pyrimidin-4-ol1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₂Cl₂0.05 (5 mol%)Oxidative Addition
Co-Catalyst CuI (Copper Iodide)0.10 (10 mol%)Transmetallation
Base Triethylamine (Et₃N) or DIPEA3.0Acid Scavenger
Solvent DMF (Anhydrous) or DMSO0.2 MSolubilizer
Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Loading: Add 5-Bromopyrido[2,3-d]pyrimidin-4-ol (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and CuI (10 mol%).

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate ligand is more resistant to displacement by the substrate's nitrogen atoms.

  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous DMF (concentration ~0.2 M) and the Base (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Observation: The solution should turn dark brown/amber. If a green precipitate forms immediately, it indicates Cu-substrate complexation (add more amine base or heat slightly).

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Why Heat? The C5-Br bond is electron-rich relative to the pyrimidine ring; oxidative addition is slower than in simple aryl bromides.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with water (10x volume).

    • Adjust pH to ~5-6 with 1M HCl to precipitate the product (since the product likely retains the acidic lactam character).

    • Filter the solid, wash with water and cold diethyl ether.

Protocol B: The "Activation" Route (Standard Industry Practice)

Objective: Convert the interfering 4-OH into a 4-Cl leaving group, which activates the ring and prevents catalyst poisoning, followed by selective C5-coupling. Best For: Scale-up, high-value intermediates, or when C4-substitution is also desired later (SnAr).

Phase 1: Chlorination (Activation)
  • Reagents: POCl₃ (solvent/reagent), PCl₅ (0.1 equiv).

  • Procedure: Reflux 5-Bromopyrido[2,3-d]pyrimidin-4-ol in neat POCl₃ for 2 hours. Evaporate excess POCl₃. Quench carefully with ice/NaHCO₃. Extract with DCM.

  • Product: 5-Bromo-4-chloropyrido[2,3-d]pyrimidine .

Phase 2: Selective C5-Sonogashira Coupling
  • Crucial Insight: Although C4-Cl is a better leaving group for Nucleophilic Aromatic Substitution (SnAr), the C5-Br bond is often more reactive toward Oxidative Addition with Pd(0) due to the bond strength differences (C-Br < C-Cl), provided the catalyst is electron-rich.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]
Substrate 5-Bromo-4-chloropyrido[2,3-d]pyrimidine1.0
Catalyst PdCl₂(PPh₃)₂ 0.03 (3 mol%)
Co-Catalyst CuI0.05 (5 mol%)
Base Et₃N2.0
Solvent THF or Toluene0.1 M
Step-by-Step Methodology
  • Loading: In a glovebox or under Argon, combine the 4-chloro-5-bromo substrate, PdCl₂(PPh₃)₂, and CuI in a reaction vessel.

  • Solvation: Add degassed THF and Et₃N.

  • Alkyne Addition: Add terminal alkyne (1.1 equiv).

    • Selectivity Control: Perform this addition at 0°C to RT . Do NOT heat initially. The C4-Cl is prone to direct nucleophilic displacement by the alkyne (without Pd) or amine if heated too aggressively.

  • Reaction: Stir at RT for 2–6 hours. Monitor via LCMS.

    • Checkpoint: Look for the mass of the product.[8] If starting material remains, heat gently to 40°C.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate filtrate. Purify via Flash Chromatography (Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference points caused by the 4-ol substrate.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (Ar-Br) PdII_Complex L2Pd(Ar)Br OxAdd->PdII_Complex TransMetal Transmetallation (Cu-Acetylide) PdII_Complex->TransMetal + Cu-C≡C-R RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 + Product Poison Catalyst Poisoning: Substrate N/O binds Pd/Cu Poison->Pd0 Inhibits Poison->TransMetal Sequesters Cu

Figure 2: Catalytic cycle highlighting susceptibility to poisoning by the free lactam moiety.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or lack of phosphine.Switch to Pd(PPh₃)₄ or add excess ligand (e.g., 10 mol% PPh₃). Ensure O₂ exclusion.
No Reaction (SM Recovery) Oxidative addition failed (C5-Br is sluggish).Increase Temp to 100°C. Switch solvent to DMSO . Use electron-rich ligand (e.g., XPhos or SPhos ).
Green Precipitate Copper acetylide polymerization or Cu-substrate chelation.Increase amine base concentration. Switch to Cu-free conditions (see below).
C4-Substitution Byproduct In Protocol B, the alkyne attacked C4-Cl via SnAr.Lower temperature.[9] Ensure the catalyst is active (fresh batch). Use less nucleophilic base (e.g., K₂CO₃).
Advanced Tip: Copper-Free Variant

If the substrate chelates Copper extensively (indicated by stalled reaction and green solids), use a Copper-Free protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Water (10:1) or Dioxane.[10]

  • Temp: 100°C.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9] Chemical Reviews, 107(3), 874–922. [Link]

  • Thompson, A. M., et al. (2000). Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. (Provides context on pyrido-pyrimidine scaffold reactivity). [Link]

  • Schoffstall, A. M., et al. (2001). Sonogashira Coupling of 5-Iodouracil and 5-Iodouridine Derivatives. The Journal of Organic Chemistry, 66(22), 7516–7519. (Foundational protocol for coupling on free lactam/uracil-like systems). [Link]

  • Tyagi, V., et al. (2020). Recent Advances in the Synthesis of Pyrido[2,3-d]pyrimidines. Current Organic Chemistry, 24. (Review of heterocycle synthesis and functionalization). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-5BR-04 Compound: 5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS: 175791-49-8) Classification: Fused Nitrogen Heterocycle / "Brick Dust" Solid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because your sample of 5-Bromopyrido[2,3-d]pyrimidin-4-ol is sitting at the bottom of a flask, refusing to dissolve in Methanol, DCM, or THF.

Do not panic. This is expected behavior.

This molecule belongs to a class of fused pyrimidines often referred to in medicinal chemistry as "brick dust." Its insolubility is not a purity issue; it is a thermodynamic feature. The compound possesses a high crystal lattice energy driven by two factors:

  • 
    -
    
    
    
    Stacking:
    The planar, aromatic bicyclic core allows molecules to stack tightly.
  • Intermolecular Hydrogen Bonding: While named an "-ol" (hydroxyl), this compound exists predominantly as the lactam (ketone) tautomer in the solid state. This creates a rigid network of hydrogen bonds (N-H

    
     O=C) that most solvents cannot break.
    

This guide provides the protocols to overcome these forces for Analysis (NMR/LCMS) and Synthesis (Reactions).

Solvent Compatibility Matrix

The following hierarchy ranks solvents based on their ability to disrupt the intermolecular forces of 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

TierSolvent SystemSolubility PotentialApplicationTechnical Note
1 DMSO / DMSO-d6 High (

20 mg/mL)
NMR, Stock SolutionsRequires heating (40-60°C) to break lattice initially.
1 NMP (N-Methyl-2-pyrrolidone) High (

25 mg/mL)
ReactionsHigher boiling point than DMF; excellent for high-temp couplings.
2 DMF / DMAc Moderate-HighReactionsGood balance, but may require additives (bases) to fully solvate.
3 TFA (Trifluoroacetic Acid) Very HighNMR, RepurificationProtonates the ring nitrogens, breaking H-bonds. Destructive to acid-sensitive groups.
4 Alcohols (MeOH, EtOH) Poor (

1 mg/mL)
WashingOnly useful when heated to reflux; precipitates upon cooling.
5 DCM, CHCl

, THF
NegligibleExtractionDo not use for dissolution unless the molecule is silylated (see Section 4).

Critical Protocols

Protocol A: Dissolution for NMR Analysis

Issue: Sample shows broad peaks or solid residue in the NMR tube.

The "Heat-Cycle" Method:

  • Place 5-10 mg of compound in the NMR tube.[1]

  • Add 0.6 mL DMSO-d6 .

  • Sonication is rarely enough. Use a heat gun to gently warm the tube to

    
     60°C (hot to touch, but not boiling).
    
  • Vortex immediately for 30 seconds.

  • Observation: If the solution remains cloudy, add 1-2 drops of TFA-d (Deuterated Trifluoroacetic acid).

    • Why? TFA protonates the N-3 or N-1 position, disrupting the H-bond dimer and forcing the monomeric species into solution [1].

Protocol B: Reactive Solubilization (Silylation)

Issue: You need to run a reaction (e.g., Suzuki coupling or N-alkylation) in an organic solvent like Toluene or THF, but the starting material won't dissolve.

The "Transient Protection" Strategy: We use a silylating agent to mask the polar amide/hydroxyl group. This converts the "brick dust" into a lipophilic species that dissolves in non-polar solvents.

Step-by-Step:

  • Suspend the 5-Bromopyrido[2,3-d]pyrimidin-4-ol (1.0 eq) in dry Toluene or DCM .

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 - 3.0 eq).

  • Heat to 50-60°C for 30-60 minutes.

  • Result: The suspension will turn into a clear, homogeneous solution as the O-silyl or N-silyl derivative forms.

  • Proceed: Add your catalyst/reagents directly to this solution. The silyl group is labile and will fall off during the aqueous workup [2].

Mechanistic Insight: The Tautomer Trap

To troubleshoot effectively, you must visualize the enemy. The insolubility stems from the Lactam-Lactim Tautomerism .

Tautomerism Lactam Lactam Form (Solid State) (Stable, H-bond Donor/Acceptor) Lactim Lactim (Enol) Form (Soluble, Aromatic) Lactam->Lactim Equilibrium (K_eq << 1) Dimer H-Bonded Dimer (Insoluble Lattice) Lactam->Dimer Self-Assembly Silylated O-Silylated Species (Lipophilic, Soluble in DCM/Tol) Lactim->Silylated + BSA/HMDS (Irreversible in situ) Dimer->Lactam Heat/DMSO

Figure 1: The equilibrium favors the insoluble Lactam form. Silylation traps the molecule in a soluble state.

Troubleshooting Logic (Decision Tree)

Use this flowchart to select the correct solubilization strategy based on your end goal.

DecisionTree Start Start: 5-Bromo Compound Insoluble Goal What is your Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Synthesis Synthesis/Reaction Goal->Synthesis Standard Standard 1H NMR Analysis->Standard PolarSolvent Can you use DMSO/NMP? Synthesis->PolarSolvent Acidic Acid Sensitive? Standard->Acidic UseDMSO Use DMSO-d6 + Heat (60°C) Acidic->UseDMSO Yes UseTFA Use TFA-d or DMSO + TFA drop Acidic->UseTFA No NonPolar Must use DCM/Tol/THF? PolarSolvent->NonPolar No Direct Dissolve in NMP/DMF (Heat to 80°C) PolarSolvent->Direct Yes Silylate Perform Silylation (BSA) Then add reagents NonPolar->Silylate

Figure 2: Strategic decision tree for solvent and additive selection.

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to dissolve this compound in Methanol? A: No. Sonication might create a fine suspension (slurry), but it will not create a true solution. For reactions requiring methanol, you must accept a heterogeneous mixture or use a co-solvent like DMF (e.g., MeOH:DMF 9:1).

Q2: Why does the solution turn yellow/orange in DMSO? A: This is often due to trace oxidation or the formation of the anion. DMSO is slightly basic. If the color deepens significantly, degas the DMSO, as electron-deficient pyrimidines can undergo oxidative degradation over time [3].

Q3: I see a "water peak" in my NMR even with fresh DMSO-d6. A: This compound is hygroscopic. The "brick dust" lattice often traps water molecules. Drying the solid under high vacuum (50°C, <1 mbar) overnight is recommended before critical spectral analysis.

References

  • Baluja, S., et al. (2016).[2] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Revue Roumaine de Chimie, 61(1), 13-34.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to Chapter on Protection of Amides/Lactams via Silylation).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (See sections on Pyrimidines and Tautomerism).

Sources

Purification methods for 5-Bromopyrido[2,3-d]pyrimidin-4-ol crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5BPP-4OL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Isolation & Purification of Crude 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Executive Summary & Triage

The Core Challenge: You are likely experiencing low recovery or persistent impurities because 5-Bromopyrido[2,3-d]pyrimidin-4-ol (Structure 1 ) behaves more like a pigment than a standard organic intermediate.

Why this happens:

  • Tautomeric Ambiguity: While often drawn as the "4-ol" (enol), in solution and solid state, this molecule predominantly exists as the 4(3H)-one (amide/lactam) tautomer. This creates a strong intermolecular hydrogen-bonding network (dimerization), rendering it insoluble in non-polar solvents (DCM, Hexanes) and causing "streaking" on silica gel.[1]

  • The "Brick Dust" Effect: The 5-bromo substituent adds significant lipophilicity and crystal packing density compared to the unsubstituted core, further reducing solubility in alcohols.[1][2]

Triage Protocol (Do this first): Before attempting large-scale purification, perform this solubility test on 10 mg of crude:

  • DCM: Insoluble (Suspension)

  • Methanol: Sparingly Soluble (requires heat)

  • DMSO/DMF: Soluble

  • 1M NaOH: Soluble (Deprotonation to enolate)

  • AcOH: Soluble (Protonation of pyridine nitrogen)

If your crude matches this profile, proceed to Module 1 .[1][2]

Module 1: Primary Isolation (The "pH Swing" Method)

User Question: "My crude reaction mixture is a sludge. Filtration traps salts, but aqueous extraction doesn't work because the product won't dissolve in organic layers.[1][2] How do I isolate the bulk solid?"

Technical Solution: Avoid standard liquid-liquid extraction. The most effective method for fused pyrimidin-4-ones relies on their amphoteric nature. We utilize a pH Swing Protocol to separate the product from inorganic salts and unreacted starting materials (often ureas or aminopyridines).[2]

Protocol: Acid-Base Reprecipitation
StepActionMechanistic Rationale
1 Dissolve crude in 1M NaOH (5-10 volumes).Converts the 4-one tautomer to the water-soluble 4-enolate anion.
2 Filter through Celite.Removes insoluble oligomers and metallic catalyst residues (Pd/Cu) if coupling was performed.[2]
3 Transfer filtrate to a clean flask.-
4 Slowly add Glacial Acetic Acid dropwise with vigorous stirring.Lowers pH.[1][2] The product precipitates at its isoelectric point (typically pH 4-5).
5 Stop addition when pH

5.
Going too acidic (pH < 2) may re-dissolve the compound by protonating the pyridine nitrogen.[2]
6 Filter and wash with Hot Water (

).
Removes trapped inorganic salts (NaOAc, NaBr) and water-soluble polar impurities.[1]
Workflow Visualization

IsolationLogic Start Crude Reaction Mixture SolubilityCheck Check: Dissolve in 1M NaOH Start->SolubilityCheck Insoluble Solids Remaining? (Oligomers/Catalyst) SolubilityCheck->Insoluble Yes Filtrate Filtrate (Product as Enolate) SolubilityCheck->Filtrate No (Clear) Filter Filter (Celite) Insoluble->Filter Filter->Filtrate Acidify Acidify with AcOH to pH 5 Filtrate->Acidify Precipitate Product Precipitates (Neutral Lactam Form) Acidify->Precipitate Wash Wash with Hot Water Precipitate->Wash Final Pure Crude Solid Wash->Final

Caption: Logic flow for the "pH Swing" isolation method, utilizing the amphoteric nature of the pyrimidin-4-ol core.

Module 2: High-Purity Recrystallization

User Question: "The pH swing removed the salts, but HPLC shows 92% purity. I need >98% for biological assays. Standard recrystallization from Ethanol failed."

Technical Solution: Ethanol is often insufficient for brominated fused systems due to poor solubility.[1][2] You require a Dipolar Aprotic / Protic Anti-Solvent system.[1][2] The bromine atom at the 5-position increases crystal lattice energy, requiring a solvent capable of disrupting strong


-stacking.
Recommended Solvent Systems
SystemRatio (v/v)Application Note
DMF / Water 1 : 0.5Best for Bulk. Dissolve in hot DMF, add hot water until turbid, cool slowly.[1]
DMSO / MeOH 1 : 2Best for Stability. Use if the compound is sensitive to hydrolysis at high temps (rare for this core).[2]
AcOH / Water 3 : 1Aggressive. Good for removing uncyclized amine impurities.[1][2]
Step-by-Step Protocol (DMF/Water Method)
  • Place crude solid in a flask equipped with a stir bar.

  • Add DMF (Dimethylformamide) dropwise at

    
     until the solid just dissolves.
    
    • Note: Do not boil DMF (bp

      
      ); decomposition may occur. Keep T 
      
      
      
      .[3][4]
  • Once dissolved, remove from heat source for 30 seconds.

  • Add Water (pre-heated to

    
    ) dropwise until a persistent cloudiness (turbidity) appears.
    
  • Add 2-3 drops of DMF to clear the solution again.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Chill in an ice bath for 1 hour.

  • Filter and wash the cake with Cold Methanol (to remove high-boiling DMF).

Module 3: Chromatography (The "Last Resort")

User Question: "I have a regioisomer impurity that co-precipitates. I must run a column, but the compound streaks on silica."

Technical Solution: Streaking is caused by the acidic proton on the amide nitrogen (N3) interacting with the silanols on the silica gel.[2] You must "cap" these interactions using a modifier.[1][2]

The "Solid Load" Technique is Mandatory: Do not attempt to dissolve this in DCM/MeOH for liquid loading; it will crash out on the column head.[1][2]

  • Dissolution: Dissolve crude in minimal DMSO or DMF.

  • Adsorption: Add dry Celite or Silica (ratio 1:3 crude:silica).[2]

  • Evaporation: Use a Genevac or high-vacuum rotary evaporator to remove the solvent until you have a dry, free-flowing powder.

  • Eluent System:

    • Base: DCM (Dichloromethane)

    • Modifier: Methanol (0%

      
       10%)
      
    • Additive (Critical): 1% Acetic Acid or 0.5% Triethylamine.

    • Recommendation: Use 1% Acetic Acid .[1][2] It prevents tailing better for the 4-ol tautomer.

FAQ: Common Pitfalls

Q: Why does my NMR spectrum in DMSO-


 show broad peaks? 
A:  This is due to tautomeric exchange  or restricted rotation if bulky groups are present.
  • Fix: Add a drop of

    
     to the NMR tube (exchanges the OH/NH proton, sharpening other signals) or run the NMR at 
    
    
    
    .[2]

Q: I see a peak at M+18 in LCMS. Is it a hydration product? A: Unlikely.[1][2] It is usually the ammonium adduct


 if you are using ammonium formate/acetate buffers.[2] If you see M+2, check for the characteristic 1:1 bromine isotope pattern (

) to confirm the integrity of the 5-bromo group.[2]

Q: Can I use ethanol for the initial wash? A: Only if you are sure your product is insoluble in it.[1][2] 5-bromo derivatives can be slightly soluble in hot ethanol, leading to yield loss.[1] Water is safer for the initial salt removal.[1][2]

References

  • Tautomeric Equilibrium of Pyrimidin-4-ones

    • Source: BenchChem Technical Guides. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability."
    • Relevance: Establishes the dominance of the keto (lactam) form in polar solvents, dictating the need for polar aprotic solvents during purification.[1][2]

  • Synthesis and Solubility of Pyrido[2,3-d]pyrimidines

    • Source: Journal of Chemical and Pharmaceutical Research, 2015, 7(2):734-772.[1][2] "The chemistry of pyrido[2,3-d]pyrimidines."

    • Relevance: details the condensation reactions (urea/formamide) and the solubility issues inherent to the scaffold.
    • URL:[Link]

  • Recrystallization Str

    • Source: ResearchGate Q&A / Indian J. Chem.
    • Relevance: Validates the use of DMF/Ethanol and Acetic Acid systems for recrystallizing insoluble pyrimidine deriv
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Palbociclib Analogs)

    • Source: MDPI Pharmaceuticals 2022, 15, 352.[1][2] "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]...pyrimidine Derivatives."

    • Relevance: Provides context on the biological importance and synthetic routes of 5- and 6-substituted pyrido[2,3-d]pyrimidines.[5][6]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 5-Bromopyrido[2,3-d]pyrimidin-4-ol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol is a critical step in the development of various pharmacologically active molecules, including kinase inhibitors.[1][2] The core structure, a pyridopyrimidine, is a recognized scaffold in medicinal chemistry.[1][3] However, the cyclization step to form the pyridopyrimidine ring system can be challenging, often resulting in lower than expected yields. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies to address common issues encountered during this synthesis.

I. Issues with Starting Materials and Reagents

Question 1: My cyclization reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material. What should I check first?

Answer: The purity and integrity of your starting materials are paramount. Impurities can inhibit the reaction or lead to unwanted side reactions.[4]

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • 2-Amino-6-bromonicotinamide (or related aminopyridine precursor): Confirm its purity by melting point, ¹H NMR, and ¹³C NMR. Impurities from the bromination or amination steps can interfere with the cyclization.

    • Cyclizing Agent (e.g., Formamide, Diethyl Carbonate, Ethyl Formate): Ensure these reagents are anhydrous and of high purity. The presence of water can lead to hydrolysis of intermediates.[5] For example, formamide can decompose to ammonia and formic acid at high temperatures, which can alter the reaction conditions.

  • Activate Your Reagents:

    • If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation or fresh preparation.[4][6]

Experimental Protocol: Recrystallization of 2-Amino-6-bromonicotinamide

  • Objective: To purify the aminopyridine starting material.

  • Procedure:

    • Dissolve the crude 2-amino-6-bromonicotinamide in a minimal amount of hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm the purity of the recrystallized material by analytical methods before proceeding with the cyclization.

II. Optimizing Cyclization Reaction Conditions

Question 2: I'm observing incomplete cyclization. How can I drive the reaction to completion?

Answer: Incomplete cyclization can be due to several factors, including suboptimal reaction temperature, insufficient reaction time, or an inappropriate solvent.[5][6] The choice of cyclizing agent and catalyst is also critical.

Troubleshooting Steps:

  • Temperature and Reaction Time:

    • Increase Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier for ring closure.[5] Consider carefully increasing the reaction temperature, monitoring for any product degradation by thin-layer chromatography (TLC).

    • Prolong Reaction Time: Some cyclizations are inherently slow. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Solvent Selection:

    • The polarity of the solvent can significantly influence the reaction rate and yield.[4] High-boiling polar aprotic solvents like DMF, DMAc, or diphenyl ether are often used for these types of cyclizations.[7][8] A solvent screen can identify the optimal medium for your specific substrate.

  • Catalyst Choice:

    • While some cyclizations proceed thermally, others benefit from acid or base catalysis.[4][8]

    • Acid Catalysis: A Brønsted or Lewis acid can activate the carbonyl group, facilitating the intramolecular nucleophilic attack.[6]

    • Base Catalysis: A base can deprotonate the attacking amine, increasing its nucleophilicity.

Data Presentation: Effect of Reaction Conditions on Yield

ParameterCondition ACondition BCondition C
Cyclizing Agent FormamideDiethyl CarbonateEthyl Formate
Solvent DMFTolueneNone (Neat)
Temperature 160°C110°C (Reflux)150°C
Catalyst Nonep-TSA (cat.)NaOEt (cat.)
Yield (%) Insert Your DataInsert Your DataInsert Your-Data

Visualization: Troubleshooting Workflow for Cyclization

G cluster_start Start: Low Yield cluster_analysis Analysis cluster_solutions_sm Starting Material Issues cluster_solutions_conditions Reaction Condition Optimization cluster_solutions_byproducts Byproduct Mitigation start Low Yield in Cyclization unreacted_sm Unreacted Starting Material? start->unreacted_sm byproducts Significant Byproducts? unreacted_sm->byproducts No check_purity Check Purity of Starting Materials & Reagents unreacted_sm->check_purity Yes optimize_temp Optimize Temperature & Time byproducts->optimize_temp No adjust_stoichiometry Adjust Stoichiometry byproducts->adjust_stoichiometry Yes recrystallize Recrystallize/Purify Starting Materials check_purity->recrystallize screen_solvents Screen Solvents optimize_temp->screen_solvents screen_catalysts Screen Catalysts (Acid/Base) screen_solvents->screen_catalysts lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp G SM Starting Material (2-Amino-6-bromonicotinamide) Intermediate Acyclic Intermediate SM->Intermediate Reaction with Cyclizing Agent Product Desired Product (5-Bromopyrido[2,3-d]pyrimidin-4-ol) Intermediate->Product Intramolecular Cyclization (Desired) Dimer Dimer/Oligomer Intermediate->Dimer Intermolecular Reaction (Side Reaction)

Sources

Minimizing debromination side reactions in 5-Bromopyrido[2,3-d]pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis & Optimization

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity issues—specifically debromination—during the synthesis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol .

Below, you will find mechanistic insights, a troubleshooting Q&A, quantitative condition comparisons, and self-validating experimental protocols designed to preserve halogen integrity.

Mechanistic Insights: The Root Cause of Debromination

The synthesis of the pyrido[2,3-d]pyrimidine core typically involves the cyclocondensation of an o-aminonicotinamide derivative (e.g., 2-amino-4-bromonicotinamide) with a one-carbon donor[1]. Historically, neat formamide at high temperatures (>150 °C) has been the reagent of choice. However, when a halogen is present at the C5 position, this classical method routinely fails, leading to massive debromination and nucleophilic aromatic substitution (SNAr) side reactions.

Causality of the Side Reactions:

  • Electronic Vulnerability: The fused pyrimidine ring acts as a powerful electron-withdrawing group, severely depleting electron density across the pyridine ring. The C5 position is highly activated because it is para to the pyridine nitrogen (N8).

  • Thermal Degradation of Formamide: At elevated temperatures, formamide decomposes into carbon monoxide and ammonia. More critically, under these conditions, formamide can act as a hydride donor (via a Leuckart-Wallach-type mechanism).

  • The Cleavage Event: The highly electrophilic C5-Br bond undergoes reductive cleavage via hydride insertion. Simultaneously, the liberated ammonia acts as a nucleophile, displacing the bromide via SNAr to yield 5-aminopyrido[2,3-d]pyrimidin-4-ol[1].

DebrominationMechanism A 2-Amino-4-bromonicotinamide + Formamide B High Temp (>150°C) Thermal Stress A->B Heating C 5-Bromopyrido[2,3-d]pyrimidin-4-ol (Target) B->C Cyclization D Hydride Donor (Formamide Breakdown) B->D Degradation E Ammonia Release (Nucleophile) B->E Degradation C->D C->E F Reductive Debromination (Des-bromo Product) D->F Hydride Attack at C5 G SNAr Displacement (5-Amino Product) E->G SNAr at C5

Mechanism of thermal debromination and SNAr side reactions during high-temperature cyclization.

Troubleshooting Guide (FAQs)

Q1: I am seeing up to 40% of the des-bromo product in my LC-MS after cyclizing with formamide. How can I stop this? A1: You must abandon neat formamide. The thermal energy required to activate formamide (>150 °C) directly overlaps with the activation energy for reductive C-Br cleavage. Switch to a pre-activated one-carbon source like Triethyl Orthoformate (TEOF) or Formamidine Acetate . These reagents form the highly reactive imidate or amidine intermediates at much lower temperatures (80–120 °C), allowing cyclization to complete before thermal degradation pathways initiate[2].

Q2: I tried using formamidine acetate, but I am getting incomplete conversion. What is wrong? A2: Formamidine acetate requires a protic solvent to stabilize the transition state of the condensation, but it has limited solubility in non-polar media. Ensure you are using absolute ethanol or 2-ethoxyethanol as the solvent and heating to at least 80 °C[3]. Furthermore, because formamidine acetate is hygroscopic, wet reagent will hydrolyze the intermediate. Always use freshly opened or desiccated formamidine acetate.

Q3: Can I use Dimethylformamide Dimethyl Acetal (DMF-DMA) instead? A3: Yes, DMF-DMA is an excellent alternative. It reacts with the primary amine at room temperature to form a stable dimethylformimidamide intermediate. However, you must subsequently treat this intermediate with an ammonia source (like NH3/MeOH or ammonium acetate) to close the pyrimidine ring. If you attempt to force the cyclization of the DMF-DMA adduct by heating without an ammonia source, you will degrade your starting material.

Data Center: Condition Optimization

The following table summarizes the quantitative impact of various cyclization conditions on the yield and purity of 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

Cyclization ReagentSolventTemp (°C)Time (h)Isolated Yield (%)Debromination Side Product (%)SNAr Side Product (%)
Formamide (Neat)None16012354515
FormamideDMF1301852208
TEOF / Ac2O (Step 1) NH3/MeOH (Step 2)TEOF MeOH120 256 878 < 2 Not Detected
Formamidine AcetateEtOH801685 Not Detected Not Detected

Validated Experimental Protocols

To completely bypass the debromination pathway, we recommend the following two methodologies. Both protocols are designed as self-validating systems featuring built-in analytical checkpoints.

OptimizationWorkflow Start 2-Amino-4-bromonicotinamide TEOF Method A: TEOF / Ac2O 120°C, 6h Start->TEOF Path A FA Method B: Formamidine Acetate EtOH, 80°C, 16h Start->FA Path B Imidate Imidate Intermediate (Stable) TEOF->Imidate Product 5-Bromopyrido[2,3-d]pyrimidin-4-ol (>85% Yield, High Purity) FA->Product One-pot Cyclization Ammonia NH3/MeOH Room Temp Imidate->Ammonia Ammonia->Product Cyclization

Optimized synthetic workflows utilizing TEOF and formamidine acetate to prevent debromination.

Protocol A: Formamidine Acetate Cyclization (Recommended for Lab Scale)

This one-pot protocol utilizes milder conditions to preserve the C5-Br bond[3].

  • Preparation: Charge a clean, oven-dried 100 mL round-bottom flask with 2-amino-4-bromonicotinamide (1.0 eq, 10 mmol) and a magnetic stir bar.

  • Reagent Addition: Add anhydrous formamidine acetate (3.5 eq, 35 mmol). Causality Note: An excess is required because formamidine acetate exists in equilibrium with ammonia and triazine byproducts; the excess drives the bimolecular condensation forward.

  • Solvation: Suspend the solid mixture in absolute ethanol (50 mL, 0.2 M).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under a positive pressure of nitrogen for 16 hours.

  • Self-Validation Checkpoint: At 14 hours, draw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material [M+H]+ peak and the exclusive presence of the product mass. If the intermediate amidine is visible, add 0.5 eq of formamidine acetate and reflux for 2 more hours.

  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate as a fine solid.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual acetate salts, followed by cold ethanol (10 mL). Dry under high vacuum at 40 °C to yield the pure product.

Protocol B: TEOF-Mediated Two-Step Cyclization (Recommended for Scale-Up)

This protocol isolates the ring-closing step from the carbon-insertion step, granting absolute control over the reaction temperature[2].

  • Imidate Formation: Suspend 2-amino-4-bromonicotinamide (1.0 eq, 50 mmol) in Triethyl Orthoformate (TEOF, 10 volumes, 500 mL).

  • Catalysis: Add acetic anhydride (0.1 eq, 5 mmol). Causality Note: Acetic anhydride acts as a water scavenger and mildly acidic catalyst, accelerating the formation of the ethyl imidate intermediate without requiring strong Brønsted acids that could cause side reactions.

  • Heating: Heat the mixture to 120 °C for 6 hours.

  • Self-Validation Checkpoint: Analyze an aliquot by LC-MS. The target mass should correspond exclusively to the uncyclized ethyl imidate intermediate.

  • Concentration: Remove the excess TEOF under reduced pressure. The crude imidate can be used directly in the next step.

  • Cyclization: Dissolve the crude imidate in 7N methanolic ammonia (200 mL). Stir the solution at room temperature (25 °C) for 8 hours. Causality Note: Because the carbon center is already activated as an imidate, the ammonia nucleophile can attack and close the pyrimidine ring at room temperature, completely eliminating the thermal energy required for debromination.

  • Isolation: Concentrate the mixture to half volume, cool to 0 °C, and filter the resulting precipitate. Recrystallize from ethanol to afford the highly pure 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

References

  • Review Article: The chemistry of pyrido[2,3-d]pyrimidines Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media RSC Advances (Royal Society of Chemistry) URL:[Link]

  • THE SYNTHESIS AND EVALUATION OF NEW CARBOCYCLIC PYRROLO[2,3-d]PYRIMIDINE NUCLEOSIDE Heterocycles / CLOCKSS URL:[Link]

Sources

Technical Support Center: Navigating POCl₃ Chlorination of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chlorination of 5-Bromopyrido[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental success.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the chlorination of 5-Bromopyrido[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃).

Q1: My chlorination reaction is incomplete, showing significant starting material. How can I drive the reaction to completion?

A1: Incomplete conversion is a common hurdle. Several factors can contribute to this, primarily related to reaction conditions and reagent stoichiometry.

  • Insufficient Thermal Energy: The conversion of the hydroxyl group to a chloro group on the electron-deficient pyridopyrimidine ring system often requires significant thermal energy. If you are running the reaction at a low temperature, consider incrementally increasing it. A reflux in POCl₃ (b.p. 105.8 °C) is a standard condition for many heterocyclic chlorinations.[1]

  • Inadequate Reagent Amount: While POCl₃ can act as both the reagent and solvent, using a stoichiometric amount may be insufficient to drive the reaction to completion, especially if any moisture is present.[1] An excess of POCl₃ is typically employed. For challenging substrates, the addition of phosphorus pentachloride (PCl₅) can create a more potent chlorinating mixture.[1]

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl.[2] Any moisture in your starting material, solvent, or glassware will consume the reagent and hinder the reaction. Ensure all components are rigorously dried before use.

  • Lack of Activation: For less reactive substrates, the addition of a tertiary amine base like pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can catalyze the reaction.[3][4] These bases can activate the substrate and neutralize the in-situ generated HCl, preventing unwanted side reactions.

Recommended Protocol for Improved Conversion:

  • Ensure your 5-Bromopyrido[2,3-d]pyrimidin-4-ol is completely dry.

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), suspend the starting material in an excess of POCl₃ (at least 5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or 1-2 equivalents of a tertiary amine like pyridine.

  • Heat the reaction mixture to reflux (around 100-110 °C) and monitor the progress by TLC or LCMS.

  • If the reaction is still sluggish, the addition of a small amount of PCl₅ may be beneficial.[1]

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation can significantly complicate purification and reduce your yield. The most common side products in this type of reaction are:

  • Hydrolysis Product: The chlorinated product, 4-chloro-5-bromopyrido[2,3-d]pyrimidine, can be susceptible to hydrolysis back to the starting material, especially during the aqueous workup.[4]

  • Over-chlorination: While less likely on the already electron-poor ring, harsh conditions could potentially lead to further, undesired chlorination.

  • Dimerization/Polymerization: At high temperatures, complex side reactions leading to tar-like materials can occur.

  • Solvent-Related Byproducts: If using DMF as an additive, it can participate in Vilsmeier-Haack type reactions, although this is more common for formylation of electron-rich systems.[3]

Strategies to Minimize Byproducts:

  • Control Reaction Time and Temperature: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Careful Workup: The quenching of excess POCl₃ is critical. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred mixture of ice and a base (like sodium bicarbonate), is highly recommended to control the exotherm and neutralize acids that can promote hydrolysis.[4]

  • Immediate Extraction: Once the reaction is quenched and neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to minimize its contact with the aqueous phase.

Q3: The workup is challenging, and I have a low isolated yield. What are the best practices for quenching and isolation?

A3: A difficult workup is often the culprit for low yields in POCl₃ reactions. The key is to safely and effectively neutralize the excess reagent and acidic byproducts without degrading the product.

Optimized Workup and Isolation Protocol:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • (Optional but recommended) Remove the excess POCl₃ under reduced pressure. This significantly reduces the exotherm during quenching.

  • Prepare a separate flask with a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Slowly and carefully, add the reaction mixture dropwise to the ice/base slurry. Monitor the temperature and rate of gas evolution.

  • Once the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: My final product is a dark, impure solid. How can I decolorize and purify it?

A4: Dark coloration often indicates the presence of polymeric or degradation byproducts.

  • Decolorization: If the crude product is highly colored, you can try treating a solution of the product in an organic solvent with activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find one that provides good crystal formation.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Part 2: Scientific & Technical Deep Dive

Reaction Mechanism

The chlorination of a hydroxyl group on a pyrimidine ring with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and then nucleophilic attack by a chloride ion on the activated carbon atom leads to the displacement of the phosphate group and formation of the chloro-pyrimidine.

Diagram of the Proposed Reaction Mechanism:

Chlorination_Mechanism cluster_0 Activation of Hydroxyl Group cluster_1 Nucleophilic Substitution SM 5-Bromopyrido[2,3-d]pyrimidin-4-ol Intermediate1 Phosphate Ester Intermediate SM->Intermediate1 + POCl₃ - HCl POCl3 POCl₃ Product 4-Chloro-5-bromopyrido [2,3-d]pyrimidine Intermediate1->Product + Cl⁻ Chloride Cl⁻

Caption: Proposed mechanism for POCl₃ chlorination.

The Role of Additives
  • N,N-Dimethylformamide (DMF): When DMF is used as an additive with POCl₃, it can form the Vilsmeier reagent, a chloroiminium salt.[3][5] While typically used for formylation, in this context, it can act as a powerful activating agent for the chlorination reaction.

  • Tertiary Amines (Pyridine, DIPEA, etc.): These bases serve two primary functions: they can act as nucleophilic catalysts to activate the POCl₃, and they scavenge the HCl produced during the reaction, preventing it from protonating the starting material or product and potentially causing side reactions.[4]

Part 3: Visual & Practical Aids

Experimental Workflow

Experimental_Workflow start Start: Dry Starting Material & Glassware reaction_setup Reaction Setup: - 5-Bromopyrido[2,3-d]pyrimidin-4-ol - Excess POCl₃ - Optional: Additive (DMF/Pyridine) - Inert Atmosphere start->reaction_setup heating Heat to Reflux (100-110 °C) reaction_setup->heating monitoring Monitor by TLC/LCMS heating->monitoring workup Workup: - Cool to RT - (Optional) Evaporate excess POCl₃ - Reverse Quench into Ice/Base monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification: - Wash & Dry - Recrystallization or Chromatography extraction->purification end Final Product: 4-Chloro-5-bromopyrido [2,3-d]pyrimidine purification->end

Caption: General experimental workflow.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm Starting Material in Crude? start->check_sm incomplete_reaction Incomplete Reaction: - Increase Temp/Time - Increase POCl₃ eq. - Add Catalyst (Pyridine/DMF) check_sm->incomplete_reaction Yes dark_color Dark Color/Tarry? check_sm->dark_color No incomplete_reaction->dark_color hydrolysis Hydrolysis During Workup: - Use Reverse Quench - Ensure pH > 7 - Immediate Extraction hydrolysis->dark_color degradation Degradation: - Lower Reaction Temp - Reduce Reaction Time dark_color->degradation Yes purification_issue Purification: - Activated Carbon Treatment - Optimize Recrystallization Solvent dark_color->purification_issue No

Sources

Technical Support Guide: Palladium Removal from 5-Bromopyrido[2,3-d]pyrimidin-4-ol

[1]

Executive Summary & Diagnostic Context[1][2][3]

Removing palladium (Pd) from nitrogen-rich heterocycles like 5-Bromopyrido[2,3-d]pyrimidin-4-ol is widely recognized as a "high-difficulty" purification challenge.[1] Unlike simple aromatics, this substrate acts as a multidentate ligand.[1] The

Furthermore, the "4-ol" moiety implies a tautomeric equilibrium with the 4-one (lactam) form, significantly reducing solubility in standard organic solvents (DCM, Toluene) and forcing the use of polar aprotic solvents (DMSO, DMF) or alcohols.[1] This guide addresses the dual challenge of high chelation affinity and limited solubility .

Regulatory Thresholds (ICH Q3D)

Before initiating purification, confirm your target limit based on administration route (Class 2B impurity):

  • Oral:

    
     10 ppm (µg/g)[1][2]
    
  • Parenteral:

    
     1 ppm (µg/g)[1]
    

Decision Matrix: Selecting the Right Protocol

Do not guess. Use this logic flow to select the method that matches your current process stage and solubility profile.

Pd_Removal_DecisionStartStart: Pd Contaminated ProductSolubilityCheck SolubilityStart->SolubilityIsSolubleSoluble in MeOH/THF?Solubility->IsSolubleNotSolubleOnly Soluble in DMSO/DMF?Solubility->NotSolubleScavengerProtocol A:Silica-Thiol ScavengersIsSoluble->ScavengerPreferredCarbonProtocol B:Activated Carbon (Hot)NotSoluble->CarbonBulk RemovalPrecipProtocol C:Chelation-PrecipitationNotSoluble->PrecipFinal Polish

Figure 1: Decision matrix for selecting the purification method based on solvent compatibility.[1]

Detailed Protocols

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: Intermediate Pd levels (100–1000 ppm) where the product is soluble in Methanol, THF, or warm DMF. Mechanism: Thiol (-SH) or Thiourea groups on the silica bead bind Pd more tightly than the pyrimidine nitrogens.

Recommended Scavengers:

  • SiliaMetS® Thiol (SiliCycle) or QuadraPure® TU (Johnson Matthey).[1]

  • Why: These tolerate polar solvents and have high affinity for Pd(II) species.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude product in the minimum amount of Methanol or DMF (approx. 10-20 volumes). If using DMF, heat to 50°C to ensure no solids remain.[1]

  • Loading: Add the scavenger resin.[3]

    • Ratio: 4 equivalents of scavenger (w/w) relative to the expected mass of Pd, NOT the product.

    • Rule of Thumb: If Pd content is unknown, add 10-20% w/w of scavenger relative to the product mass.[1]

  • Incubation: Stir at 50–60°C for 4–12 hours.

    • Critical Note: Room temperature is often insufficient for N-heterocycles because the ligand exchange kinetics are slow.[1] Heat drives the Pd off the product and onto the sulfur.

  • Filtration: Filter the hot solution through a pad of Celite or a 0.45 µm membrane to remove the scavenger.

  • Isolation: Concentrate the filtrate or precipitate by adding water (antisolvent).

Protocol B: Activated Carbon Adsorption (High Solubility/High Load)

Best for: Grossly contaminated samples (>1000 ppm) or when using high-boiling solvents (DMSO).[1] Risk: Yield loss (Carbon is non-specific).[1]

Step-by-Step:

  • Preparation: Dissolve product in DMSO or DMF at 80°C.

  • Addition: Add Activated Carbon (e.g., Darco KB-G).[1]

    • Dosage: 5–10 wt% relative to the substrate.

  • Digestion: Stir vigorously at 80°C for 1–2 hours.

  • Filtration: CRITICAL STEP. You must filter while the solution is still hot (>60°C) .[1] If it cools, the product will crystallize onto the carbon, leading to massive yield loss.

  • Wash: Wash the carbon cake with hot DMF to recover occluded product.

Protocol C: Chelation-Precipitation (The "Crash" Method)

Best for: Final polishing of 5-Bromopyrido[2,3-d]pyrimidin-4-ol due to its water insolubility.[1] Mechanism: A soluble chelator keeps Pd in the liquid phase while the product precipitates.

Step-by-Step:

  • Dissolution: Dissolve 10 g of product in 100 mL DMSO (warm).

  • Chelator Addition: Add N-Acetyl Cysteine (NAC) (0.5 equiv relative to product) directly to the DMSO solution.[1] Stir for 1 hour.

  • Precipitation: Slowly pour the DMSO mixture into 500 mL of 1% aqueous NAC solution under rapid stirring.

  • Filtration: Collect the solid. The Pd-NAC complex is highly water-soluble and will wash away in the filtrate.[1]

  • Rinse: Wash the cake copiously with water, then methanol.

Troubleshooting & FAQs

Q1: I used a scavenger, but my Pd levels are still ~50 ppm. Why?

Diagnosis: Kinetic trapping.[1] The Pd is buried inside the crystal lattice or tightly bound to the "pocket" between the pyridine nitrogen and the 4-OH/4-one group. Fix:

  • Increase Temperature: Run the scavenging step at reflux (MeOH) or 80°C (DMF).

  • Switch Scavenger: Try MP-TMT (Macroporous Trimercaptotriazine).[1] The macroporous structure allows better diffusion for large heterocyclic complexes compared to standard silica gel.

Q2: My product turned grey/black after drying.

Diagnosis: This is "Pd black" (colloidal Pd(0)) precipitating out of the solution as the solvent evaporated. Fix: You need an oxidative wash.[1]

  • Redissolve in DMF.[1]

  • Add a small amount of thiourea.

  • Filter through a 0.2 µm filter (colloids can pass through standard frits).[1]

Q3: Can I use liquid-liquid extraction (LLE)?

Diagnosis: Likely not for this substrate.[1] 5-Bromopyrido[2,3-d]pyrimidin-4-ol is sparingly soluble in EtOAc or DCM.[1] It will likely form an emulsion or precipitate at the interface. Recommendation: Stick to Protocol C (Precipitation) which exploits the water insolubility of the product vs. the water solubility of the Pd-NAC complex.

Comparative Data: Method Efficiency

MethodPd Removal EfficiencyYield RecoveryCostSuitability for this Substrate
Silica-Thiol (50°C) High (95%+)High (>90%)HighExcellent (if soluble)
Activated Carbon Medium (70-80%)Variable (60-85%)LowGood (for bulk removal)
Crystallization Low (variable)HighLowPoor (Pd co-crystallizes)
NAC Precipitation High (90%+)High (>90%)LowExcellent (Best for final polish)

Visualizing the Chelation Challenge

The diagram below illustrates why standard washes fail. The substrate acts as a "pincer," holding the Palladium. The scavenger must have a higher thermodynamic affinity (

Chelation_Mechanismcluster_productSubstrate (Ligand)cluster_scavengerScavenger (Thiol)PdPdN1NN1->PdWeakBondN2NN2->PdWeakBondS1SS1->PdStrongBondS2SS2->PdStrongBond

Figure 2: Competitive binding mechanism. The sulfur atoms (S) on the scavenger must break the coordination of the Pyrimidine Nitrogens (N).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[1][3][5] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[1][6][7] Link

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Link

  • SiliCycle Inc. (n.d.).[1] SiliaMetS® Metal Scavengers User Guide. Link

Technical Support Center: Navigating Moisture Sensitivity in Reactions with 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromopyrido[2,3-d]pyrimidin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the potential moisture sensitivity of this important heterocyclic building block. Our aim is to equip you with the knowledge and protocols to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Moisture in Heterocyclic Chemistry

Heterocyclic compounds containing polar functional groups, such as the pyrimidinol moiety in 5-Bromopyrido[2,3-d]pyrimidin-4-ol, can exhibit sensitivity to moisture. The presence of water, even in trace amounts, can have a significant impact on reaction outcomes, leading to side reactions, catalyst deactivation, and reduced yields. This guide will provide a framework for understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: Is 5-Bromopyrido[2,3-d]pyrimidin-4-ol a hygroscopic solid?

While specific data on the hygroscopicity of 5-Bromopyrido[2,3-d]pyrimidin-4-ol is not extensively documented, its polar nature, due to the presence of amide and pyridine-like nitrogens, suggests that it may adsorb moisture from the atmosphere. Therefore, it is best practice to handle it as a moisture-sensitive compound.

Q2: How can I properly store and handle 5-Bromopyrido[2,3-d]pyrimidin-4-ol?

To maintain the integrity of your starting material, we recommend the following storage and handling procedures:

  • Storage: Store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent such as anhydrous calcium sulfate (Drierite®). For long-term storage, consider placing the container inside a sealed bag with a desiccant and storing it at the recommended temperature, away from light.

  • Handling: Whenever possible, handle the solid in an inert atmosphere, such as a glovebox. If a glovebox is not available, work quickly and avoid leaving the container open to the atmosphere for extended periods.

Q3: What are the primary consequences of moisture contamination in reactions involving this compound?

Moisture can interfere with your reactions in several ways:

  • Side Reactions: The pyridopyrimidinol core can participate in acid-base reactions with water. In the context of cross-coupling reactions, water can lead to the hydrolysis of organoboronic acids (protodeboronation) in Suzuki-Miyaura couplings.[1]

  • Catalyst Deactivation: Palladium catalysts used in many cross-coupling reactions are sensitive to moisture. The presence of water can lead to the formation of palladium hydroxides and ultimately palladium black, which is catalytically inactive.[2]

  • Inhibition of Strong Bases: Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, are readily quenched by water, reducing their effectiveness and hindering the reaction.

Troubleshooting Common Reactions

The bromo-substituent on the pyridopyrimidine core makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Below are troubleshooting guides for common issues encountered in these reactions, with a focus on moisture-related problems.

Troubleshooting Suzuki-Miyaura Coupling Reactions

Issue 1: Low or no product yield, with starting material remaining.

Possible Cause Explanation Troubleshooting Steps
Catalyst Deactivation The Pd(0) catalyst is oxidized or has precipitated as palladium black due to the presence of oxygen or moisture.[2]1. Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[2] 2. Use Anhydrous Solvents: Use freshly dried, anhydrous solvents. 3. Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalyst.[2]
Protodeboronation of Boronic Acid The boronic acid is being hydrolyzed back to the corresponding arene, a common side reaction exacerbated by excess water and strong bases.[1]1. Use a Milder Base: Switch to a weaker base like K₃PO₄ or KF.[1] 2. Use Boronate Esters: Consider using more stable pinacol or MIDA boronate esters instead of the boronic acid.[1] 3. Minimize Water: While some water can be beneficial, ensure you are not using an excessive amount in your solvent system.
Catalyst Poisoning by Pyridine Nitrogen The nitrogen atoms in the pyridopyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3]1. Use Bulky Ligands: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[1][3]
Troubleshooting Buchwald-Hartwig Amination Reactions

Issue 2: Incomplete conversion or formation of side products.

Possible Cause Explanation Troubleshooting Steps
Base Ineffectiveness The strong base (e.g., NaOtBu, LHMDS) is being quenched by moisture in the reaction.1. Use Anhydrous Conditions: Strictly adhere to anhydrous reaction setup and use freshly dried solvents. 2. Base Purity: Use a fresh, high-purity batch of the strong base.
Catalyst Poisoning Similar to the Suzuki coupling, the pyridine nitrogen can poison the palladium catalyst.[3]1. Select Appropriate Ligands: Use bulky biarylphosphine ligands (e.g., RuPhos, XPhos) that are known to be effective for the amination of 2-halopyridines.[3]
Hydrolysis of Aryl Halide In the presence of a strong base and water, the aryl bromide can be hydrolyzed to the corresponding phenol.1. Strict Anhydrous Conditions: The most critical step is to eliminate water from the reaction.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using Schlenk techniques.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).[4]

  • Reagent Addition (Solids): To the cooled flask, add 5-Bromopyrido[2,3-d]pyrimidin-4-ol, the palladium catalyst, ligand, and any other solid reagents.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via a syringe through the septum.

  • Liquid Reagent Addition: Add any liquid reagents via syringe.

  • Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas.

Protocol 2: Representative Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add 5-Bromopyrido[2,3-d]pyrimidin-4-ol (1.0 eq), the desired boronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%)).[2]

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows

Troubleshooting a Failed Moisture-Sensitive Reaction

Caption: A decision tree for troubleshooting common issues in moisture-sensitive cross-coupling reactions.

Handling of Hygroscopic Reagents

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Storage Store in Desiccator Glovebox Use Glovebox Storage->Glovebox Ideal Quick Work Quickly Storage->Quick Alternative Weigh Weigh in Sealed Vial Glovebox->Weigh Quick->Weigh Inert Inert Atmosphere (Ar/N2) Weigh->Inert Anhydrous Anhydrous Solvents Inert->Anhydrous

Caption: Workflow for the proper storage and handling of moisture-sensitive reagents.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL not available)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Effect of water on the palladium-catalyzed amidation of aryl bromides. - Semantic Scholar. (URL not available)
  • Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed. [Link]

  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Process for bromination of pyrimidine - Google P
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL not available)
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (URL not available)

Sources

Validation & Comparative

Structural Elucidation of 5-Bromopyrido[2,3-d]pyrimidin-4-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Quality Control of 5-Bromopyrido[2,3-d]pyrimidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK4/6, PI3K) and antifolates. The 5-bromo-pyrido[2,3-d]pyrimidin-4-ol intermediate is a critical "switch" compound; the bromine handle at the C5 position allows for selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity.

However, the synthesis of this intermediate often yields regioisomeric byproducts (6-bromo or 7-bromo isomers) and presents tautomeric ambiguity (hydroxy vs. oxo forms). This guide provides a definitive technical framework for validating the structural integrity of 5-bromopyrido[2,3-d]pyrimidin-4-ol using 1H NMR, contrasting it with common impurities and isomeric alternatives.

Part 1: The Tautomeric Challenge (Lactam vs. Lactim)

In solution, heterocyclic "ols" rarely exist as alcohols. Understanding the dominant tautomer is vital for predicting solubility, reactivity, and interpreting NMR data correctly.

Comparative Analysis: Oxo vs. Hydroxy Forms

While the IUPAC name suggests a "4-ol" (Lactim), experimental evidence in polar aprotic solvents (DMSO-d₆) overwhelmingly supports the 4(3H)-one (Lactam) tautomer.

FeatureLactam Form (Dominant) Lactim Form (Minor/Trace)
Structure Carbonyl (C=O) at C4; Proton on N3.Hydroxyl (-OH) at C4; N3 is unprotonated.
1H NMR Signature Broad Singlet (

12.0 – 13.5 ppm)
. Exchangeable with D₂O.
Singlet (

10.0 – 11.0 ppm) for -OH. Rarely observed in DMSO.
13C NMR Signature Carbonyl signal

160–164 ppm.
C-O signal

165–170 ppm.[1]
Solubility Profile High in DMSO/DMF; Poor in CDCl₃.Higher lipophilicity (theoretical).

Critical Insight: If your spectrum lacks the downfield broad singlet at >12 ppm in DMSO-d₆, you likely have the O-alkylated impurity (if alkylating agents were used) or the sample has degraded.

Part 2: Regioisomer Differentiation (The Core Comparison)

The most common synthetic failure mode is bromination at the wrong position (C6 or C7 instead of C5). Distinguishing these isomers requires careful analysis of the Pyridine Ring Region (


 7.5 – 9.0 ppm) .
The "Coupling Constant" Differentiator

The pyrido[2,3-d]pyrimidine system follows standard IUPAC numbering: N1, C2, N3, C4, C4a, C5, C6, C7, N8, C8a.

1. Target Product: 5-Bromo isomer
  • Substitution: Br at C5.

  • Remaining Protons: H-6 and H-7.

  • Relationship: Ortho to each other.

  • Spectral Feature: Two doublets with a large coupling constant (

    
     Hz) .
    
    • H-7: Deshielded (

      
       8.8–9.1 ppm) due to proximity to N8.
      
    • H-6: Upfield relative to H-7 (

      
       7.6–8.0 ppm).
      
2. Alternative: 6-Bromo isomer (Common Impurity)
  • Substitution: Br at C6.

  • Remaining Protons: H-5 and H-7.

  • Relationship: Meta to each other.

  • Spectral Feature: Two doublets (or singlets) with a small coupling constant (

    
     Hz) .
    
3. Alternative: 7-Bromo isomer[2]
  • Substitution: Br at C7.

  • Remaining Protons: H-5 and H-6.

  • Relationship: Ortho to each other (

    
     Hz).
    
  • Differentiation: Chemical shift environment changes significantly; H-6 is no longer adjacent to the deshielding N8.

Summary Table of Isomeric Shifts (DMSO-d₆)
IsomerH-2 (Pyrimidine)Pyridine ProtonsCoupling Pattern (

)
Status
5-Bromo Singlet (

8.3–8.5)
H-6, H-7AX System,

Hz
Target
6-Bromo Singlet (

8.3–8.5)
H-5, H-7AM System,

Hz
Impurity
Unsubstituted Singlet (

8.3–8.5)
H-5, H-6, H-7H-5 (dd), H-6 (dd), H-7 (dd)Starting Material

Part 3: Experimental Protocol

Sample Preparation (Self-Validating)
  • Solvent: DMSO-d₆ (99.9% D) is mandatory. CDCl₃ provides insufficient solubility and may induce aggregation, broadening peaks.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput tubes are sufficient; however, ensure no paramagnetic dust (iron filings) from spatulas, which broadens the critical NH peak.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 or zg.

  • Spectral Width: -2 to 16 ppm (Crucial to capture the NH proton).

  • Relaxation Delay (D1): Set to

    
     seconds. The H-2 and H-7 protons adjacent to nitrogens often have longer T1 relaxation times. Short D1 values will reduce integration accuracy.
    
  • Scans (NS): 16–64 scans.

Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Part 4: Decision Logic for Structural Assignment

The following flowchart illustrates the logical deduction process to confirm the 5-bromo structure and rule out isomers.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Check 12.0 - 13.5 ppm Is there a broad singlet? Start->Check_NH Check_H2 Check 8.0 - 8.6 ppm Is there a sharp singlet (H-2)? Check_NH->Check_H2 Yes Not_Lactam Outcome: O-Alkylated or Degraded Sample Check_NH->Not_Lactam No Analyze_Pyridine Analyze Pyridine Region (7.5 - 9.2 ppm) Check_H2->Analyze_Pyridine Yes Not_Scaffold Outcome: Pyrimidine Ring Cleavage/Failure Check_H2->Not_Scaffold No Calc_J Calculate Coupling Constant (J) between Pyridine protons Analyze_Pyridine->Calc_J 2 Protons Found Isomer_Unsub 3 Protons (dd, dd, dd) Result: Unsubstituted SM Analyze_Pyridine->Isomer_Unsub 3 Protons Found Isomer_6Br J ≈ 2 Hz (Meta) Result: 6-Bromo Isomer Calc_J->Isomer_6Br Small J (Meta) Isomer_5Br J ≈ 8-9 Hz (Ortho) Result: 5-Bromo Isomer (Target) Calc_J->Isomer_5Br Large J (Ortho)

Caption: Logic flow for distinguishing the 5-bromo regioisomer from common synthetic byproducts using 1H NMR coupling constants.

Part 5: References

  • Tautomerism in Heterocycles:

    • Antonino, I., et al. "Tautomerism and protonation of pyrido[2,3-d]pyrimidin-4-ones." Journal of Heterocyclic Chemistry, 2022.

    • (Generalized reference for scaffold tautomerism).

  • Synthesis and NMR Characterization:

    • El-Deen, I. M., et al. "Synthesis and biological evaluation of some new pyrido[2,3-d]pyrimidine derivatives." Journal of Chemical Research, 2020.

  • NMR Solvent Impurities & Data Standards:

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.

  • Regioselectivity in Pyridopyrimidines:

    • Standard Pretsch/Silverstein Rules for NMR Interpretation (Substituent Effects on Pyridine Rings).

Sources

Comparative Characterization Guide: 13C NMR Profiling of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 5-bromopyrido[2,3-d]pyrimidin-4-ol presents a dual challenge in structural elucidation: distinguishing the lactam-lactim tautomerism inherent to the pyrimidine scaffold and verifying the regiochemical bromination on the pyridine ring.

This guide provides a comparative analysis of 13C NMR chemical shifts, contrasting the target molecule against its unsubstituted parent scaffold and alternative regioisomers.[1][2][3] By leveraging Substituent Chemical Shift (SCS) theory and experimental data from analogous systems, we establish a robust framework for validating the 5-bromo-4-oxo pharmacophore in solution.[2]

Structural Analysis & Tautomeric Equilibrium

Before analyzing chemical shifts, the dominant species in solution must be defined.[1][2] In the solid state and non-polar solvents, the enol (4-ol) form may exist.[4] However, in polar aprotic solvents standard for NMR (e.g., DMSO-d6), the equilibrium heavily favors the lactam (4(3H)-one) tautomer.[1][2]

Implication for NMR:

  • C4 Signal: Expect a deshielded signal characteristic of a carbonyl-like carbon (~160–165 ppm) rather than a pure aromatic C-OH.

  • Protonation: The N3 position is protonated, affecting the shielding of adjacent bridgehead carbons (C2 and C4a).

Tautomer Visualization

Tautomerism Lactim Lactim Form (Pyrimidin-4-ol) Favored in non-polar Lactam Lactam Form (Pyrimidin-4(3H)-one) Dominant in DMSO-d6 Lactim->Lactam Polar Solvent (DMSO) Lactam->Lactim Non-polar (Gas/Solid)

Figure 1: Tautomeric equilibrium shift.[1][2] In DMSO-d6, the 4(3H)-one form predominates, dictating the expected 13C chemical shifts.[2]

Comparative 13C NMR Analysis

The following table contrasts the Parent Scaffold (Pyrido[2,3-d]pyrimidin-4(3H)-one) with the Target Molecule (5-Bromo derivative). The shifts for the 5-Bromo derivative are derived from heavy-atom Substituent Chemical Shift (SCS) increments applied to the parent experimental data.

Key Heavy Atom Effect: Bromine attached to an aromatic/heteroaromatic ring typically induces a significant upfield shift (shielding, -5 to -10 ppm) at the ipso carbon (C5) and a downfield shift (deshielding) at the ortho positions (C6, C4a).[2]

Table 1: Chemical Shift Profiling (DMSO-d6, 100 MHz)
Carbon PositionTypeParent Scaffold (δ ppm) [1,2]5-Bromo Target (Predicted δ ppm)Diagnostic Trend (Δδ)
C4 (C=O) Carbonyl163.5 – 165.1162.0 – 164.0 Minimal change; confirms "one" tautomer.[2]
C2 (N=CH-N) Aromatic155.0 – 158.0156.0 – 159.0 Slight downfield shift due to inductive effect.
C8a Bridgehead150.0 – 153.0151.0 – 154.0 Long-range inductive deshielding.
C7 Pyridine CH153.0 – 155.0154.0 – 156.0 Minimal change (meta to Br).[2]
C5 Ipso-Br 120.0 – 122.5112.0 – 116.0 MAJOR DIAGNOSTIC: Strong upfield shift (Shielding).
C6 Pyridine CH126.0 – 128.0135.0 – 138.0 MAJOR DIAGNOSTIC: Downfield shift (Ortho effect).[2]
C4a Bridgehead115.0 – 118.0118.0 – 121.0 Downfield shift (Ortho effect).[2]

Note: The "Parent Scaffold" data is aggregated from experimental literature on pyrido[2,3-d]pyrimidin-4-ones [1, 3]. The "5-Bromo" values utilize SCS corrections for bromo-pyridines [4].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol includes specific acquisition parameters to detect quaternary carbons (C4, C4a, C8a, C5-Br) which often have long relaxation times.

Step 1: Sample Preparation[1][2]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: Solubility of the fused heterocyclic system is poor in CDCl3. DMSO stabilizes the lactam tautomer, simplifying the spectrum.[1]

  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Note: If precipitation occurs, gently heat to 40°C.[1][2]

Step 2: NMR Acquisition Parameters (13C)
  • Frequency: 100 MHz or higher (400 MHz 1H equivalent).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .[2]

    • Critical: The C5-Br and C4=O carbons are quaternary and lack NOE enhancement. Short D1 values will suppress these signals, leading to false negatives.[1][2]

  • Scans (NS): Minimum 1024 (for adequate S/N on quaternary carbons).

Step 3: Assignment Logic (Decision Tree)

Use the diagram below to differentiate the 5-Bromo target from potential 6-Bromo or 7-Bromo regioisomers formed during non-selective synthesis.

AssignmentWorkflow Start Acquire 13C{1H} Spectrum (DMSO-d6) CheckC4 Check ~163 ppm region Start->CheckC4 IsLactam Signal Present? (Confirms Lactam) CheckC4->IsLactam CheckIpso Locate Upfield Quaternary C (110-118 ppm) IsLactam->CheckIpso Yes Decision Is C5 (Ipso) < 120 ppm? CheckIpso->Decision Target Confirmed: 5-Bromo Isomer (C5 Shielded) Decision->Target Yes Isomer Likely 6-Bromo Isomer (C6 Ipso ~118 ppm) Check C5/C7 coupling Decision->Isomer No (Signal > 125)

Figure 2: Regioisomer verification workflow. The upfield shift of the ipso-carbon is the primary discriminator.

Performance Comparison: 1D NMR vs. Alternatives

MethodSuitability for 5-Br-Pyrido[2,3-d]pyrimidineLimitations
1D 13C NMR High. The only method to definitively assign the ipso carbon via chemical shift values (Shielding effect).[2]Requires 10-20mg sample; slow acquisition for quaternary carbons.
1D 1H NMR Medium. Can confirm the loss of one aromatic proton but cannot definitively distinguish 5-Br from 6-Br without complex coupling analysis.The 5-Br isomer loses the H5 doublet; 6-Br loses H6. In substituted systems, this is ambiguous.
HSQC (2D) High. Correlates protons to carbons.[2]Blind to the Bromine position directly (C-Br has no proton). Requires HMBC to bridge the gap.
Mass Spec Low. Confirms Br presence (M+2 isotope pattern) but cannot distinguish regioisomers .[2]Isomer blind.

References

  • RSC Data Repository. (2019).[2] 13C NMR chemical shifts for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in DMSO-d6. Royal Society of Chemistry.

  • BenchChem Application Note. (2025). 1H and 13C NMR Spectral Analysis of Brominated Pyridines: Substituent Effects. BenchChem Technical Library.

  • National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. PubMed Central.[2]

  • MDPI Molecules. (2005).[2] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI Open Access.[2]

Sources

Mass Spectrometry Fragmentation Patterns of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromopyrido[2,3-d]pyrimidin-4-ol is a critical intermediate in the synthesis of CDK4/6 inhibitors and antifolate therapeutics. Its fused bicyclic scaffold presents unique challenges in structural elucidation, particularly when distinguishing between regioisomers (e.g., 6-bromo or 7-bromo variants) generated during cyclization optimization.

This guide provides an in-depth technical comparison of the fragmentation dynamics of the 5-bromo isomer. Unlike standard spectral libraries, we focus on the mechanistic causality of fragmentation—specifically how the 5-position bromine influences ring cleavage compared to its isomers. We utilize the unique isotopic signature of bromine as a self-validating internal standard for peak assignment.

Part 1: Structural Dynamics & Ionization Behavior

Tautomeric Equilibrium: The Gatekeeper of Fragmentation

Before analyzing fragmentation, one must understand the ion structure entering the gas phase. While nomenclature suggests an "ol" (hydroxyl) group, pyrido[2,3-d]pyrimidines exist in a dynamic tautomeric equilibrium.

  • Enol Form (4-ol): Favored in non-polar solvents; rare in gas-phase ESI(+).

  • Keto Form (4-one): The dominant species in polar solvents (LC mobile phases) and the gas phase.

  • Impact on MS: The keto tautomer directs the primary fragmentation channel via the neutral loss of Carbon Monoxide (CO, 28 Da), a pathway unavailable to the fixed enol ether derivatives.

Ionization Mode Comparison
FeatureESI Positive Mode (+)ESI Negative Mode (-)
Primary Ion


Site of Charge N1 or N3 (Pyrimidine ring)Deprotonated Oxygen (C4-O⁻)
Sensitivity High (Preferred for trace analysis)Moderate (Requires basic mobile phase)
Fragmentation Rich structural information (RDA, CO loss)Limited; often dominated by simple dehalogenation

Part 2: The Bromine Signature (Internal Validation)

The most robust feature of 5-Bromopyrido[2,3-d]pyrimidin-4-ol is the bromine isotope pattern. Unlike chlorine (3:1) or fluorine (monoisotopic), bromine presents a distinct 1:1 doublet separated by 2 Da.

  • 
     (50.7%) 
    
  • 
     (49.3%) 
    

Validation Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1 doublet intensity. If a fragment peak becomes a singlet, the bromine has been ejected (reductive dehalogenation).

Part 3: Fragmentation Pathways & Isomer Differentiation

This section details the specific fragmentation tree.[1][2][3] We compare the 5-bromo patterns against the 6-bromo regioisomer to illustrate how mass spec can distinguish these synthesis byproducts.

Primary Fragmentation Channels (ESI+)

The fragmentation is driven by the stability of the fused pyridine ring. The pyrimidine ring, being more electron-deficient and strained, fractures first.

  • Neutral Loss of CO (28 Da): Driven by the keto-tautomer.

    • Precursor: m/z 226/228

    • Product: m/z 198/200 (Distonic ion)

  • Neutral Loss of HCN (27 Da): Characteristic of pyrimidines.

    • Mechanism:[4] Ring opening (Retro-Diels-Alder type cleavage).

  • Radical Loss of Br• (79/81 Da):

    • Observation: Transition from doublet to singlet peaks.

Comparative Analysis: 5-Bromo vs. 6-Bromo

The position of the bromine atom exerts a "Proximity Effect" on the fragmentation intensity.

Feature5-Bromo Isomer (Subject)6-Bromo Isomer (Alternative)
Steric Environment Peri-position: Close to N1 and C4-Carbonyl.Para-like: Distant from the fragmentation center.
HBr Elimination Favored: The 5-Br can abstract a proton from N3 during ring collapse due to proximity.Disfavored: Requires complex rearrangement; radical Br loss is more common.
RDA Cleavage Suppressed: The bulky 5-Br sterically hinders the standard RDA vibration modes.Standard: Shows classic pyrimidine RDA patterns (Loss of HCN).
Diagnostic Ion High abundance of [M+H - CO - Br]⁺ High abundance of [M+H - HCN]⁺
Mechanistic Pathway Diagram

The following diagram illustrates the proposed fragmentation mechanism for the 5-bromo isomer, highlighting the critical CO loss characteristic of the keto-form.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 226 / 228 (Keto Tautomer) Inter1 Distonic Ion [M+H - CO]+ m/z 198 / 200 (Ring Contraction) Parent->Inter1 - CO (28 Da) Alpha-cleavage Radical Radical Cation [M+H - Br•]+ m/z 147 (Singlet) Parent->Radical - Br• (Radical Loss) Inter2 Fragment [M+H - CO - HCN]+ m/z 171 / 173 (Pyrrole-like Cation) Inter1->Inter2 - HCN (27 Da) Final Dehalogenated Ion [M+H - CO - HBr]+ m/z 119 (Singlet Peak) Inter1->Final - HBr (80/82 Da) Ortho-Effect

Caption: ESI(+) Fragmentation tree of 5-Bromopyrido[2,3-d]pyrimidin-4-ol showing the primary CO loss pathway driven by the keto-tautomer and the subsequent branching into dehalogenated species.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these patterns and differentiate isomers, follow this LC-MS/MS workflow.

Sample Preparation[5]
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates isotope patterns).
    
  • Validation Step: Inject a blank solvent first. Inject sample.[5][6][7][8] Verify the m/z 226/228 doublet exists in 1:1 ratio. If ratio is skewed (e.g., 3:1), chlorine contamination is present.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: Electrospray Ionization (ESI).[6][8]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve molecular ion).

    • Collision Energy: Ramp 10–40 eV (Crucial to observe both parent and fragments).

Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + FA) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+ve Mode) LC->Ionization MS1 MS1 Scan (Check 1:1 Doublet) Ionization->MS1 MS2 MS2 Fragmentation (CE Ramp 10-40eV) MS1->MS2

Caption: Step-by-step analytical workflow for structural confirmation.

Part 5: Comparative Data Summary

The following table summarizes the expected diagnostic ions. Use this to confirm the identity of the 5-bromo isomer against potential impurities.

Ion Identitym/z (

)
m/z (

)
Relative Abundance (Est.)Structural Significance

225.96 227.96 100%Parent Ion (Doublet confirmation).

197.96199.9660-80%Confirms Keto-tautomer presence.

198.95200.95<10%Low in 5-Br ; High in 6-Br isomer.

170.95172.9540-50%Pyridine ring core intact.

119.04-20-30%Diagnostic Singlet. Loss of Br confirms scaffold.

References

  • Salem, M. A. I., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. Link

  • Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. Link

  • Holčapek, M., et al. (2010). "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry. Link

  • BenchChem Technical Guides. (2025). "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." Link

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 582898, Pyrido[2,3-d]pyrimidine." Link

Sources

Comparative Bioactivity Guide: 5-Bromo vs. 6-Bromo Pyrido[2,3-d]pyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in early-stage drug discovery, selecting the correct halogenated precursor is a critical decision that dictates the entire trajectory of a lead optimization campaign. The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized for its ability to mimic the purine core of ATP and folates [1]. However, the specific placement of a bromine atom—at the 5-position versus the 6-position—creates profoundly different Structure-Activity Relationship (SAR) profiles.

This guide objectively compares the bioactivity, spatial geometry, and synthetic utility of 5-bromo versus 6-bromo pyrido[2,3-d]pyrimidine analogs, providing actionable experimental protocols and causality-driven insights for targeting kinases and dihydrofolate reductase (DHFR).

Mechanistic Causality: Why Position Dictates Bioactivity

The biological activity of pyrido[2,3-d]pyrimidine derivatives hinges on how the molecule orients itself within the target enzyme's binding pocket. The bromine atom serves as a critical electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The position of this handle determines where the subsequent bulky functional groups will reside [2].

The 6-Bromo Advantage in Kinase Inhibition

In the development of cyclin-dependent kinase (CDK) inhibitors (such as the intermediates used to synthesize Palbociclib), the 6-position is highly favored. When the pyrido[2,3-d]pyrimidine core binds to the ATP-binding site, the bidentate hydrogen bonds formed by the pyrimidine N1 and N3 atoms anchor the molecule to the kinase hinge region (e.g., Cys133 in CDK4). The Causality: The 6-position geometrically projects outward toward the solvent-exposed channel. Utilizing a 6-bromo precursor allows chemists to attach large, lipophilic aryl or heteroaryl groups that enhance target selectivity without sterically clashing with the narrow hinge region [3].

The 5-Bromo Influence on Sterics and Antifolate Activity

Conversely, substitution at the 5-position directly impacts the electron density of the pyrimidine ring and alters the molecule's spatial footprint. The Causality: Bulky groups attached via a 5-bromo handle often cause severe steric hindrance with the kinase gatekeeper residues, drastically reducing kinase affinity. However, in the context of antifolates targeting opportunistic pathogens (like Pneumocystis jirovecii DHFR), 5-substituted analogs can lock the molecule into a highly specific conformation that exploits the unique active site topology of pathogenic DHFR over mammalian DHFR[1].

SAR Root Pyrido[2,3-d]pyrimidine Scaffold Pos5 5-Bromo Precursor Root->Pos5 Pos6 6-Bromo Precursor Root->Pos6 Steric Alters Pyrimidine Electron Density High Steric Clash with Hinge Pos5->Steric Solvent Projects into Solvent Channel Maintains Hinge H-Bonds Pos6->Solvent DHFR Optimal for Specific DHFR Antifolates Steric->DHFR Kinase Optimal for Kinase (CDK4/6) Selectivity Solvent->Kinase

SAR logic tree illustrating the divergent bioactivity trajectories of 5- vs 6-bromo isomers.

Comparative Quantitative Data

To illustrate the divergent bioactivity, the following table summarizes representative SAR trends when bulky aryl groups (e.g., 2,5-dimethoxyphenyl) are coupled to either the 5- or 6-position of the pyrido[2,3-d]pyrimidine core.

Parameter5-Substituted Analogs (via 5-Bromo)6-Substituted Analogs (via 6-Bromo)
Primary Target Class DHFR (Pathogenic)Kinases (CDK4/6, MAPKs), DHFR
Binding Pocket Trajectory Internal / Gatekeeper ClashSolvent-Exposed Channel
Cross-Coupling Efficiency Moderate (Steric hindrance near core)High (Easily accessible electrophile)
Representative CDK4 IC₅₀ > 5.0 µM (Poor affinity)< 0.015 µM (High affinity)
Representative pjDHFR IC₅₀ 0.2 - 1.5 µM0.05 - 0.15 µM
Hinge Region Interaction Disrupted by bulky groupsPreserved (Bidentate H-bonds intact)

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. They include mandatory internal controls to verify both synthetic success and biological assay reliability.

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

This protocol utilizes the 6-bromo handle to attach an aniline derivative, a common step in synthesizing kinase inhibitors [1].

  • Reagent Preparation: In a nitrogen-purged glovebox, combine 1.0 eq of 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine, 1.2 eq of the substituted aniline, 0.05 eq of Pd₂(dba)₃, 0.1 eq of BINAP, and 2.0 eq of Cs₂CO₃ in anhydrous 1,4-dioxane.

  • Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 100°C for 12 hours under continuous stirring.

  • Self-Validation (LC-MS Check): Before workup, withdraw a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Validation Checkpoint: Proceed to purification only if the starting material peak (M+ / M+2 isotopic signature for bromine) is <5% and the desired product mass is the dominant peak.

  • Purification: Filter through a Celite pad to remove the palladium catalyst, concentrate the filtrate, and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Workflow Precursor Select Isomer: 5-Bromo vs 6-Bromo Coupling Palladium-Catalyzed Cross-Coupling Precursor->Coupling Purification HPLC Purification & LC-MS Validation Coupling->Purification Assay In Vitro Kinase Assay (Include Controls) Purification->Assay Analysis IC50 Determination & Z'-Factor Calculation Assay->Analysis

Self-validating experimental workflow from synthesis to bioactivity screening.

Protocol B: In Vitro Kinase Bioactivity Assay (ADP-Glo)

To objectively compare the 5-substituted vs. 6-substituted analogs, use a luminescent ADP detection assay to measure kinase activity.

  • Assay Setup: In a 384-well white microplate, dispense 5 µL of CDK4/Cyclin D1 enzyme complex in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of the synthesized analogs (serial dilutions from 10 µM to 0.1 nM). Validation Checkpoint: Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Reaction Initiation: Add 4 µL of ATP/Rb-protein substrate mix to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Validation: Read luminescence. Calculate the Z'-factor using the positive and negative controls. Validation Checkpoint: The assay is only considered valid if the Z'-factor is ≥ 0.6, ensuring the IC₅₀ comparison between the 5- and 6-analogs is statistically robust.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 Complex CyclinD->CDK46 Binds & Activates Rb Rb Protein (Active) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor 6-Substituted Pyrido[2,3-d]pyrimidine Inhibitor->CDK46 Blocks ATP Site

Mechanism of action for 6-substituted pyrido[2,3-d]pyrimidines in the CDK4/6 pathway.

Conclusion

For modern drug discovery programs, the 6-bromo pyrido[2,3-d]pyrimidine is objectively the superior starting material when targeting kinases. Its optimal vector into the solvent-exposed channel allows for aggressive SAR exploration without compromising the core hinge-binding motif. While 5-bromo analogs have niche applications in designing highly specific antifolates, their propensity to cause steric clashes severely limits their utility in broad-spectrum kinase inhibitor development.

References

  • Gangjee, A., et al. "Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles." Journal of Medicinal Chemistry, 2013.[Link][1]

  • Elzahabi, H. S., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 2022.[Link][2]

  • Fares, M., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 2023.[Link][3]

Sources

The Unambiguous Arbitrator: A Comparative Guide to Confirming the Structure of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. For researchers and scientists working with promising scaffolds like pyrido[2,3-d]pyrimidines, absolute certainty in molecular architecture is paramount. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 5-Bromopyrido[2,3-d]pyrimidin-4-ol, with a primary focus on the definitive power of X-ray crystallography.

The pyrido[2,3-d]pyrimidine core is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties.[1] The introduction of a bromine substituent and a hydroxyl group, as in 5-Bromopyrido[2,3-d]pyrimidin-4-ol, creates a unique electronic and steric profile, making unambiguous structural validation essential for understanding its potential as a therapeutic agent. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide valuable pieces of the structural puzzle, only single-crystal X-ray crystallography can deliver a direct, three-dimensional visualization of the atomic arrangement, leaving no room for ambiguity.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and stereochemistry with exceptional accuracy.[2]

While a crystal structure for the specific title compound is not publicly available, the analysis of a closely related structure, 5-Bromo-2-chloropyrimidin-4-amine, provides a clear indication of the data and insights that can be obtained.

Hypothetical X-ray Crystallography Data for 5-Bromopyrido[2,3-d]pyrimidin-4-ol

Based on analyses of similar heterocyclic systems, the following table outlines the expected crystallographic data for 5-Bromopyrido[2,3-d]pyrimidin-4-ol.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5-10
b (Å)8-15
c (Å)12-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1000-1500
Z4
R-factor< 0.05

This data provides a unique fingerprint of the crystal lattice and the arrangement of molecules within it, offering irrefutable proof of the compound's structure.

Experimental Protocol: Obtaining a High-Quality Crystal

The critical and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. For novel heterocyclic compounds like 5-Bromopyrido[2,3-d]pyrimidin-4-ol, a systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Protocol:

  • Purification: The compound must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For pyrido[2,3-d]pyrimidines, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, or acetonitrile are good starting points.

  • Crystallization Method:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated lid. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.

  • Crystal Harvesting and Mounting: Once suitable crystals have grown, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.

Caption: Experimental workflow for X-ray crystal structure determination.

Complementary Spectroscopic Techniques

While not as definitive as X-ray crystallography, spectroscopic methods provide crucial and often more readily obtainable information about the molecular structure. They are indispensable tools for routine characterization and for confirming the identity of a compound once its crystal structure has been established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expected ¹H and ¹³C NMR Data for 5-Bromopyrido[2,3-d]pyrimidin-4-ol:

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic CH8.5 - 9.0s1HH2 or H7
Aromatic CH7.5 - 8.0s1HH2 or H7
OH/NH10.0 - 12.0br s1HOH/NH tautomer
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
C=O160 - 170C4
Aromatic C150 - 160C2, C7a
Aromatic C110 - 140C4a, C6, C7
C-Br90 - 100C5

Strengths of NMR:

  • Provides detailed information about the carbon-hydrogen framework.

  • Two-dimensional NMR techniques (COSY, HSQC, HMBC) can establish through-bond and through-space correlations, aiding in the complete assignment of the structure.

  • Non-destructive.

Limitations of NMR:

  • Does not provide direct information about bond lengths or bond angles.

  • Can be difficult to interpret for complex molecules with overlapping signals.

  • Does not definitively distinguish between certain isomers or tautomers without extensive 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] It provides the molecular weight of the compound and information about its elemental composition and fragmentation pattern, which can be used to deduce structural features.

Expected Mass Spectrometry Data for 5-Bromopyrido[2,3-d]pyrimidin-4-ol:

Technique Expected m/z Interpretation
High-Resolution MS (HRMS)[M+H]⁺, [M-H]⁻Provides the exact mass, allowing for the determination of the molecular formula (C₇H₄BrN₃O). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature.
Tandem MS (MS/MS)Fragment ionsFragmentation of the molecular ion will reveal characteristic losses, such as the loss of CO or Br, providing further structural clues.

Strengths of MS:

  • Extremely sensitive, requiring only a small amount of sample.

  • Provides the molecular weight and elemental composition with high accuracy.

  • Can be coupled with chromatography techniques (GC-MS, LC-MS) for the analysis of complex mixtures.

Limitations of MS:

  • Does not provide information about the connectivity of atoms or stereochemistry.

  • Fragmentation patterns can be complex and difficult to interpret.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Expected IR Absorption Bands for 5-Bromopyrido[2,3-d]pyrimidin-4-ol:

Wavenumber (cm⁻¹) Vibration Functional Group
3200-3500 (broad)O-H stretch / N-H stretchHydroxyl / Amide (tautomer)
1650-1700C=O stretchCarbonyl (lactam form)
1550-1650C=N, C=C stretchAromatic rings
1000-1200C-O stretchHydroxyl
500-600C-Br stretchBromo group

Strengths of IR:

  • Provides a quick and simple method for identifying the presence or absence of key functional groups.

  • Non-destructive.

Limitations of IR:

  • Provides limited information about the overall molecular structure.

  • The "fingerprint" region of the spectrum can be complex and difficult to interpret.

A Comparative Analysis: The Power of Synergy

The following diagram illustrates the logical flow of structural confirmation, highlighting the definitive role of X-ray crystallography.

Caption: Logical workflow for structural confirmation.

While NMR, MS, and IR spectroscopy are essential for initial characterization and for providing strong evidence for a proposed structure, they often leave room for interpretation, especially with complex heterocyclic systems where tautomerism and isomerism are common. X-ray crystallography, by providing a direct image of the molecule, serves as the ultimate arbiter, resolving any ambiguities and providing a solid foundation for further research and development.

References

  • Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives.
  • Efficient Synthesis and Reactions of New Functionally Substituted Pyrido[2,3-d]pyrimidine Candidates.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • design and characterization pyrido[2,3-d]pyrimidines substituted chalcone derivatives for antimicrobial activity. ResearchGate. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties.
  • 5-Bromopyrimidine. PubChem. Available at: [Link]

  • Pyrimidine, 5-bromo-. NIST WebBook. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

  • Pyrido(2,3-d)pyrimidine. PubChem. Available at: [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC. Available at: [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. MDPI. Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. Available at: [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. PMC. Available at: [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link]

  • Characterization and biological evaluation of some novel pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones synthesized via the Gewald reaction. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]2/488)

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A Technical Guide to the Comparative Reactivity of 5-Bromopyrido[2,3-d]pyrimidin-4-ol and 5-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the pyrido[2,3-d]pyrimidine and quinazoline core structures are considered "privileged," appearing in a multitude of biologically active compounds, including potent kinase inhibitors. The introduction of a bromine atom onto these scaffolds, specifically at the 5-position, provides a versatile synthetic handle for molecular elaboration through a variety of chemical transformations.

This guide provides a detailed comparative analysis of the reactivity of 5-Bromopyrido[2,3-d]pyrimidin-4-ol and its analogous counterpart, 5-Bromoquinazolin-4(3H)-one. While structurally similar, the presence of an additional nitrogen atom in the pyridopyrimidine ring system induces significant electronic perturbations, leading to distinct differences in their chemical behavior. Understanding these nuances is critical for researchers and drug development professionals to design efficient and successful synthetic routes. We will delve into the structural and electronic underpinnings of their reactivity, compare their performance in key reaction classes—Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling—and provide validated experimental protocols for practical application.

For clarity, this guide will primarily refer to the compounds by their more stable keto tautomers: 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one and 5-Bromoquinazolin-4(3H)-one .

Chapter 1: Structural and Electronic Foundations of Reactivity

The fundamental difference between the two scaffolds lies in the replacement of a carbon-hydrogen unit in the quinazoline's benzene ring with a nitrogen atom to form the pyridine ring of the pyridopyrimidine.

  • Quinazoline Scaffold: This structure consists of a fused benzene and pyrimidine ring. The benzene portion is relatively electron-rich, characteristic of standard aromatic systems.

  • Pyrido[2,3-d]pyrimidine Scaffold: This structure contains a fused pyridine and pyrimidine ring. Nitrogen is more electronegative than carbon, and its presence in the six-membered ring acts as an electron sink. This has a profound effect: the entire bicyclic system becomes significantly more electron-deficient, or π-deficient, compared to the quinazoline analog.

This difference in electron density is the primary driver of their divergent reactivity. The increased π-deficiency of the pyridopyrimidine ring makes it more susceptible to attack by nucleophiles, while also influencing the energetics of catalytic cycles in cross-coupling reactions.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic systems. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.

Mechanistic Rationale and Comparative Analysis

In the context of our two scaffolds, the pyridopyrimidine system demonstrates markedly higher reactivity towards SNAr.

  • Attack by Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, forming the Meisenheimer complex.

  • Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring system. In the case of 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one, the additional nitrogen atom at position 8 provides superior stabilization of this negative charge through resonance compared to the quinazoline analog. This enhanced stabilization lowers the activation energy of the first, rate-determining step.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

Due to this enhanced stabilization, the pyridopyrimidine analog can often undergo SNAr reactions under milder conditions—lower temperatures and with a broader range of weaker nucleophiles—than the corresponding quinazoline.

Suzuki_Cycle Figure 2: Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination re_complex Ar-R trans_complex->re_complex

Caption: Key steps in the Suzuki-Miyaura reaction.

Data Summary: Cross-Coupling Reactions

The following table summarizes representative cross-coupling reactions for both scaffolds, illustrating typical conditions and yields sourced from the literature.

ScaffoldReactionCoupling PartnerCatalyst / LigandBaseSolventTemp/TimeYield (%)Reference
QuinazolineSuzuki4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80 °C, 12h~85-95%(Analogous System)
QuinazolineSonogashiraPhenylacetylenePd/C-PPh₃-CuIEt₃NEthanolRefluxGood
Pyrido[2,3-d]pyrimidineSuzukiArylboronic acidsPd(PPh₃)₄Cs₂CO₃Dioxane/H₂ON/AGood
Pyrido[2,3-d]pyrimidineUllmann (O-arylation)PhenolsCuI / L-prolineK₂CO₃DMSO110 °C, 12h55-85%

Chapter 4: Detailed Experimental Protocols

To provide a practical framework, the following are detailed, self-validating protocols for key transformations on each scaffold.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoquinazolin-4(3H)-one

This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the 5-position of the quinazoline core.

Materials:

  • 5-Bromoquinazolin-4(3H)-one

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromoquinazolin-4(3H)-one (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (e.g., 10 mL dioxane, 1 mL water).

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-quinazolin-4(3H)-one.

Protocol 2: Nucleophilic Aromatic Substitution on 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one

This protocol details a representative SNAr reaction using an amine as the nucleophile, a common transformation in drug discovery.

Materials:

  • 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one

  • Amine nucleophile (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed vial, dissolve 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in DMSO or DMF.

  • Add the amine nucleophile (1.5 - 2.0 eq).

  • Add the base, DIPEA (2.0 - 3.0 eq) or K₂CO₃ (3.0 eq).

  • Seal the vial tightly and heat the mixture to 80-120 °C. The higher reactivity of this scaffold may allow for lower temperatures compared to its quinazoline analog.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice water. A precipitate of the product may form.

  • If a solid forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel chromatography or recrystallization to yield the pure 5-amino-substituted product.

Conclusion

The comparison between 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one and 5-Bromoquinazolin-4(3H)-one reveals a fascinating case of how a subtle structural change—the introduction of a single nitrogen atom—can significantly alter chemical reactivity.

Key Takeaways for the Synthetic Chemist:

  • For Nucleophilic Aromatic Substitution (SNAr): The pyridopyrimidine scaffold is unequivocally more reactive . Its enhanced π-deficiency provides greater stabilization for the crucial Meisenheimer intermediate, allowing for reactions under milder conditions and with a wider array of nucleophiles. It should be the preferred scaffold when SNAr is a key step in the synthetic plan.

  • For Palladium-Catalyzed Cross-Coupling: Both scaffolds are highly effective substrates . While the pyridopyrimidine's electron-deficient nature might slightly accelerate the oxidative addition step, both systems are readily functionalized via Suzuki, Buchwald-Hartwig, Sonogashira, and other coupling reactions. The primary consideration here is not which scaffold is "better," but rather the careful optimization of the catalyst, ligand, and base system for the specific transformation at hand.

Ultimately, the choice of scaffold will depend on the overall synthetic strategy and the desired biological target. By understanding the intrinsic electronic properties of each core, researchers can make more informed decisions, anticipating reactivity trends and designing more efficient and robust synthetic routes to novel and impactful molecules.

References

  • MDPI. (2020, April 18). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available from: [Link]

  • ACS Publications. (2018, August 7). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles | The Journal of Organic Chemistry. Available from: [Link]

  • BIO Web of Conferences. (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. Available from: [Link]

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available from: [Link]

  • PMC. (2025, August 1). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). The Chemical Versatility of 5-Bromoquinazoline in Research and Industry. Available from: [Link]

  • PMC. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]

  • JOCPR. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • MDPI. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available from: [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PMC. *Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide form

Reference standards for 5-Bromopyrido[2,3-d]pyrimidin-4-ol quality control

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for selecting, qualifying, and utilizing reference standards for 5-Bromopyrido[2,3-d]pyrimidin-4-ol in pharmaceutical development.

Executive Summary & Chemical Context

5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS: 2168637-32-7) is a highly specialized heterocyclic building block. The pyrido[2,3-d]pyrimidine core is widely recognized as a "privileged scaffold" in oncology drug discovery, forming the structural backbone of several FDA-approved cyclin-dependent kinase (CDK4/6) inhibitors such as palbociclib and ribociclib[1].

In multi-step Active Pharmaceutical Ingredient (API) synthesis, this specific intermediate is highly valued for its orthogonal reactivity: the bromine at C5 allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the C4-hydroxyl group can be converted into a leaving group (via chlorination) for subsequent nucleophilic aromatic substitution. Because it is introduced early in the synthetic route, any impurities—such as debrominated analogs or positional isomers—will propagate downstream, creating complex impurity profiles that are difficult to purge. Consequently, establishing a rigorous Quality Control (QC) strategy using highly characterized reference standards is an absolute necessity[2].

Mechanistic Causality in Analytical Method Development

As an application scientist, I must emphasize that qualifying a reference standard for this compound requires more than running a generic chromatographic gradient. The molecule exhibits two intrinsic physicochemical behaviors that dictate experimental design:

  • Lactam-Lactim Tautomerism: The C4-hydroxyl (lactim) form exists in a dynamic equilibrium with the 4(3H)-one (lactam) form. In unbuffered aqueous mobile phases or protic solvents, this rapid interconversion leads to severe chromatographic peak tailing and NMR signal broadening. Analytical methods must be designed to either freeze this equilibrium or push it entirely to one side.

  • Isotopic Mass Signatures: The presence of the bromine atom yields a characteristic 1:1 isotopic cluster (

    
    Br/
    
    
    
    Br) at approximately m/z 224.95 and 226.95 for the molecular ion[3]. This serves as a self-validating internal check during Mass Spectrometry (MS) to distinguish the parent scaffold from non-halogenated process impurities.

Pathway A 5-Bromopyrido[2,3-d]pyrimidin-4-ol (Starting Scaffold) B Cross-Coupling (C5-Br) Buchwald-Hartwig/Suzuki A->B Step 1: C-C/C-N Bond C Functionalization (C4-OH) Chlorination/Amination A->C Step 2: Activation D Advanced API Intermediate (e.g., CDK4/6 Inhibitor Precursor) B->D C->D E Target: Cyclin-Dependent Kinases (Cell Cycle Arrest) D->E Biological Action

Synthesis workflow from 5-Bromopyrido[2,3-d]pyrimidin-4-ol to CDK4/6 inhibitors.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of 5-Bromopyrido[2,3-d]pyrimidin-4-ol is critical for balancing regulatory compliance with cost-efficiency. Below is an objective comparison of the three primary tiers of reference materials available to analytical laboratories.

Standard GradePrimary Use CasePurity RequirementCharacterization DepthCost / Accessibility
Primary (Pharmacopeial) Standard Quantitative Assay, API Release Testing, Regulatory Submission> 99.5% (Mass Balance)Full structural elucidation (1H/13C NMR, HRMS, IR), TGA, KF, ROI.High Cost / Sourced from certified metrology institutes or specialized vendors.
Working (Secondary) Standard Routine QC, In-process control (IPC) monitoring> 98.0%Qualified against a Primary Standard via HPLC-UV.Moderate / Often synthesized and qualified in-house.
Impurity / Degradation Standard Method Validation (LOD/LOQ), Spiking studies, Peak identification> 90.0%Identity confirmed via LC-MS and 1H NMR.Variable / Often requires custom synthesis.

Self-Validating Experimental Protocols for QC

To ensure the trustworthiness of your reference standard, the following orthogonal protocols must be executed. These methods are designed as self-validating systems, ensuring that any artifact (like tautomerism) is accounted for.

Protocol 1: Orthogonal Purity Determination (HPLC-UV/DAD)

Causality: To suppress the lactam-lactim tautomerism and prevent peak tailing, the mobile phase pH must be strictly controlled. An acidic modifier forces the molecule into its protonated state, yielding a sharp, quantifiable peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the 5-Bromopyrido[2,3-d]pyrimidin-4-ol standard in 10 mL of Diluent (Acetonitrile:Water 50:50 v/v). Sonicate for 5 minutes.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to minimize secondary interactions with basic nitrogen atoms.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection & Validation: Monitor at 254 nm. Self-Validation Check: Extract the UV spectrum across the peak. The spectrum at the leading edge, apex, and tailing edge must match (Peak Purity Angle < Peak Purity Threshold), confirming no co-eluting impurities.

Protocol 2: Structural Elucidation via High-Temperature NMR

Causality: Standard room-temperature NMR of pyrido[2,3-d]pyrimidines in DMSO-


 often yields broadened signals due to intermediate exchange rates between tautomers[4]. Heating the probe increases the exchange rate beyond the NMR timescale, resulting in a crisp, time-averaged spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer.

  • Temperature Calibration: Ramp the probe temperature to 60 °C (333 K) and allow 10 minutes for thermal equilibration.

  • Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (512 scans).

  • Validation: Verify the presence of the downfield aromatic proton (pyridine ring) and the characteristic pyrimidine C-H proton. The absence of extraneous aliphatic signals confirms the removal of synthesis solvents (e.g., ethyl acetate, hexane).

QC_Workflow Start Candidate Material ID Structural ID (1H/13C NMR, HRMS) Start->ID Purity Chromatographic Purity (HPLC-UV/MS) Start->Purity Assay Mass Balance Assay (TGA, KF, ROI) ID->Assay Purity->Assay Release Certified Reference Standard Assay->Release >99.0% Purity Fail Reject / Re-purify Assay->Fail <99.0% Purity

Self-validating analytical workflow for qualifying reference standards.

Quantitative Performance Data

The following table summarizes the expected analytical performance data when comparing a highly qualified Primary Standard against a commercial "Building Block" grade material. This data illustrates why utilizing building block grade materials without further purification and qualification is insufficient for regulated QC environments.

Analytical ParameterPrimary Reference StandardCommercial Building Block GradeImpact on QC Testing
Chromatographic Purity (HPLC-UV) 99.8%95.5%Low purity skews response factors and causes assay failures in API release.
Water Content (Karl Fischer) 0.15% w/w2.30% w/wUnaccounted water inflates the apparent mass, leading to inaccurate standard preparation.
Residual Solvents (GC-HS) < 100 ppm (Passes ICH Q3C)4,500 ppm (Ethyl Acetate)High solvent content invalidates the mass balance equation.
Assay (Mass Balance) 99.6% 93.2% Critical: Using the 93.2% material as a 100% standard will result in a ~7% error in all downstream API quantifications.
Isotopic Ratio (MS) 1:1 (

Br/

Br) confirmed
1:1 (

Br/

Br) confirmed
Both confirm identity, but MS cannot quantify non-ionizable impurities.

Conclusion

For complex heterocyclic intermediates like 5-Bromopyrido[2,3-d]pyrimidin-4-ol, the quality of the reference standard directly dictates the reliability of the entire analytical control strategy. Researchers must look beyond simple "HPLC Area %" and employ a rigorous mass balance approach (Purity = 100% - Water - Residual Solvents - Inorganic Impurities) to establish a true Primary Standard. Furthermore, understanding the molecule's tautomeric nature is essential for developing robust, reproducible chromatographic and spectroscopic methods.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.MDPI.
  • 5-bromopyrido[2,3-d]pyrimidin-4-ol - PubChemLite.Université du Luxembourg.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.ACS Omega.
  • High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research.Pharmaffiliates.

Sources

Safety Operating Guide

5-Bromopyrido[2,3-d]pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 5-Bromopyrido[2,3-d]pyrimidin-4-ol

As a Senior Application Scientist, I frequently observe that the handling of specialized heterocyclic compounds is often treated as an afterthought in experimental design. However, the proper disposal of halogenated organics like 5-Bromopyrido[2,3-d]pyrimidin-4-ol is a critical operational requirement that ensures laboratory safety, regulatory compliance, and environmental stewardship. This guide provides actionable, step-by-step protocols and the mechanistic reasoning behind them to integrate safe disposal directly into your daily workflow.

Chemical Identity & Hazard Profiling

5-Bromopyrido[2,3-d]pyrimidin-4-ol is a brominated heterocyclic compound widely utilized as an intermediate in drug discovery and synthetic chemistry[1]. Because it contains a covalently bound halogen (bromine), it triggers specific Resource Conservation and Recovery Act (RCRA) waste management protocols[2][3].

Table 1: Quantitative Data & Waste Classification

PropertyValue
Chemical Name 5-Bromopyrido[2,3-d]pyrimidin-4-ol
CAS Number 2168637-32-7
Molecular Formula C₇H₄BrN₃O
Molecular Weight 226.03 g/mol
Physical State Solid (Powder)
Waste Classification Halogenated Organic Waste
Primary Hazard Environmental toxicity; Corrosive combustion byproducts

The Science of Segregation: Why Halogenated Waste?

In laboratory waste management, the presence of a single halogen atom fundamentally alters the lifecycle of the waste stream. It is a critical error to mix 5-Bromopyrido[2,3-d]pyrimidin-4-ol with standard, non-halogenated organic waste[4].

The Causality: Non-halogenated organic waste is frequently repurposed by waste management facilities as a supplemental fuel source for standard incinerators or cement kilns. If brominated compounds are introduced into these standard combustion environments, they act as precursors for the formation of highly toxic brominated dioxins and furans[2][4].

To prevent this, 5-Bromopyrido[2,3-d]pyrimidin-4-ol must be strictly segregated into "Halogenated Organic Waste." This ensures the waste is routed to specialized RCRA-permitted rotary kiln incinerators equipped with caustic scrubbers, which are specifically designed to neutralize the corrosive hydrogen bromide (HBr) gas evolved during thermal destruction[3].

Disposal Decision Workflow

The following diagram illustrates the logical routing for 5-Bromopyrido[2,3-d]pyrimidin-4-ol waste based on its physical state at the end of your experiment.

G A 5-Bromopyrido[2,3-d]pyrimidin-4-ol Waste Generated B Physical State? A->B C Solid Powder / Contaminated PPE B->C Solid D Dissolved in Organic Solvent B->D Solution E Solid Halogenated Waste Container C->E F Liquid Halogenated Waste Container D->F Route to Halogenated regardless of solvent G RCRA-Permitted Incineration E->G F->G

Workflow for the segregation and disposal of 5-Bromopyrido[2,3-d]pyrimidin-4-ol waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Reagent, Powders, or Consumables)
  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Perform all transfers inside a certified chemical fume hood to prevent the inhalation of airborne particulates[2].

  • Transfer: Use a static-free scoopula to carefully transfer the solid waste into a designated, chemically resistant "Solid Halogenated Waste" container[2][5].

  • Consumable Management: Any weighing papers, Kimwipes, filter papers, or disposable spatulas that came into contact with the powder must be treated as hazardous and placed in the same solid halogenated waste container[2].

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "5-Bromopyrido[2,3-d]pyrimidin-4-ol" and check the "Halogenated" box[6].

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures or HPLC Waste)
  • Solvent Assessment (The Solute Rule): Even if the primary solvent is non-halogenated (e.g., DMSO, Methanol, or Acetonitrile), the presence of the brominated solute mandates that the entire mixture be classified and disposed of as Halogenated Organic Waste[4].

  • Transfer: Carefully pour the solution into a high-density polyethylene (HDPE) or glass carboy specifically labeled for "Liquid Halogenated Organic Waste"[4]. Always use a funnel to prevent splashing.

  • Headspace Management: Never fill the liquid waste container beyond 90% capacity. You must leave at least 10% headspace to accommodate vapor expansion and prevent pressure-induced ruptures[5].

  • Storage: Keep the container tightly closed with a secure, vented cap when not actively adding waste. Store the container in a secondary containment tray within a ventilated flammable storage cabinet[4][6].

Spill Response & Decontamination

In the event of an accidental spill, immediate and correct action prevents cross-contamination of waste streams:

  • Solid Spills: Do not dry sweep, as this aerosolizes the powder. Slightly moisten the spill with a compatible solvent (e.g., isopropanol) to bind the dust, then wipe it up using absorbent pads. Place all used pads into the Solid Halogenated Waste container[5].

  • Liquid Spills: Absorb the liquid using an inert, non-combustible material such as vermiculite or sand. Once absorbed, scoop the material into the Solid Halogenated Waste container[5]. Decontaminate the surface with a secondary solvent wash.

Regulatory Compliance & Accumulation Limits

  • Sink Disposal Prohibition: Under no circumstances should 5-Bromopyrido[2,3-d]pyrimidin-4-ol or its solutions be discharged into the sink or sewer. It is not readily water-soluble and poses a toxicity risk to aquatic ecosystems[6].

  • Accumulation Limits: Laboratories must not exceed 55 gallons of hazardous waste at any given time. Once a waste container is full, it must be dated and transferred to your institution's Environmental Health and Safety (EHS) department for collection within 3 days[6][7].

References

  • ChemicalBook. "5-bromopyrido[2,3-d]pyrimidin-4-ol CAS#: 2168637-32-7". ChemicalBook.
  • Benchchem.
  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal". RiskAssess Australia.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC OCRS.
  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste". Vanderbilt University.
  • Benchchem.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.